molecular formula C8H9NO3 B1414076 (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime CAS No. 6134-79-8

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

Cat. No.: B1414076
CAS No.: 6134-79-8
M. Wt: 167.16 g/mol
InChI Key: FQPRUMXSHZSJGM-WEVVVXLNSA-N
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Description

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPRUMXSHZSJGM-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, also known as 2',4'-dihydroxyacetophenone oxime, is a pivotal chemical intermediate with significant potential in the landscape of pharmaceutical research and development. Its structural motif, featuring a dihydroxyphenyl ring and an oxime functional group, makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The synthesis section details a robust and reproducible protocol, while the characterization section offers an in-depth analysis of its spectral properties. Furthermore, this guide explores the compound's relevance in medicinal chemistry, highlighting its role as a scaffold for developing novel therapeutic agents.

Introduction: The Significance of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime in Medicinal Chemistry

Oximes are a class of organic compounds characterized by the C=N-OH functional group and are recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Their ability to act as intermediates in the synthesis of various heterocyclic compounds further underscores their importance in drug discovery.[3] The subject of this guide, (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, integrates the reactive oxime moiety with a 2,4-dihydroxyphenyl (resorcinol) scaffold, a common feature in many natural and synthetic bioactive compounds.[4] This unique combination of functional groups provides a rich platform for chemical modification and the exploration of structure-activity relationships in the quest for new therapeutic agents. Derivatives of 2,4-dihydroxyacetophenone have shown promise as inhibitors of phosphodiesterase-1 (PDE-1) and -3, enzymes implicated in various pathological conditions.[5][6]

This guide is designed to provide a detailed, practical, and scientifically grounded resource for the synthesis and understanding of this valuable chemical entity.

Synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime

The synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is typically achieved through the condensation reaction of 2,4-dihydroxyacetophenone with hydroxylamine. This reaction is a classic example of oxime formation from a ketone.[7]

Reaction Mechanism

The formation of the oxime proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2,4-dihydroxyacetophenone. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.

The reaction is often catalyzed by a mild acid or base to facilitate the proton transfer steps involved in the mechanism.

reaction_mechanism cluster_reactants Reactants cluster_product Product ketone 2,4-Dihydroxyacetophenone intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic Addition hydroxylamine Hydroxylamine (NH₂OH) product (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime intermediate->product Dehydration (-H₂O) experimental_workflow start Start dissolve Dissolve 2,4-dihydroxyacetophenone in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Sodium Acetate dissolve->add_reagents reflux Reflux for 2-3 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Cold Water to Precipitate Product cool->precipitate filter Filter and Wash with Cold Water precipitate->filter recrystallize Recrystallize from Ethanol-Water filter->recrystallize dry Dry the Product recrystallize->dry end End dry->end

Sources

Structural Elucidation and Isomeric Stability of Resacetophenone Oxime (RAPOX): A Guide for Synthetic and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resacetophenone oxime (RAPOX), chemically defined as 2',4'-dihydroxyacetophenone oxime, represents a critical class of ortho-hydroxy ketoximes widely utilized in analytical coordination chemistry and emerging metallodrug research. Unlike simple acetophenone oximes, RAPOX exhibits unique stability and chelating potential due to the interplay between its phenolic hydroxyl groups and the oxime moiety.

This technical guide provides a rigorous examination of RAPOX's structural isomerism, a validated synthesis protocol, and its physicochemical characterization. It is designed for researchers requiring high-purity ligands for transition metal chelation or biological assays.

Molecular Architecture and Stereochemical Isomerism

The core structure of RAPOX (


) consists of an acetophenone backbone substituted with hydroxyl groups at the 2' (ortho) and 4' (para) positions. The defining feature of this molecule is the 

double bond, which introduces geometric isomerism.
The E/Z Isomerism Conundrum

Oximes exist as


 (Entgegen)  and 

(Zusammen)
isomers.[1][2] For RAPOX, the stability of these isomers is governed not just by steric hindrance, but by intramolecular hydrogen bonding .
  • The

    
    -Isomer (Syn-Methyl):  In this configuration, the oxime hydroxyl group (
    
    
    
    ) is oriented away from the phenyl ring (specifically the 2'-phenol). This orientation positions the nitrogen lone pair towards the 2'-hydroxyl group.
  • The Thermodynamic Lock: The proximity of the nitrogen lone pair to the acidic proton of the 2'-phenol facilitates the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond (

    
    ). This interaction significantly stabilizes the 
    
    
    
    -isomer, making it the predominant form isolated under standard synthetic conditions.
Isomer Stability Pathway

The following diagram illustrates the thermodynamic preference for the


-isomer driven by H-bonding.

RAPOX_Isomerism Z_Isomer Z-Isomer (Kinetic Product) Transition Isomerization Barrier (Acid/Thermal Catalysis) Z_Isomer->Transition Steric Repulsion E_Isomer E-Isomer (Thermodynamic Product) Transition->E_Isomer Rotation Stabilization Intramolecular H-Bond (Phenol-OH ... N-Oxime) E_Isomer->Stabilization Stabilizes

Figure 1: Isomerization logic showing the thermodynamic shift from Z to E configuration, stabilized by the intramolecular hydrogen bond between the ortho-hydroxyl group and the oxime nitrogen.[3][4][5]

Validated Synthesis Protocol

This protocol utilizes a buffered condensation reaction. The use of Sodium Acetate is critical; it acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free nucleophilic hydroxylamine (


) without creating a highly basic environment that could oxidize the phenolic groups.
Reagents and Materials
  • Precursor: Resacetophenone (2,4-dihydroxyacetophenone) - 10.0 g

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) - 5.0 g[6]
    
  • Buffer: Sodium Acetate (Anhydrous) - 7.0 g

  • Solvent: Ethanol (95%) and Deionized Water

Step-by-Step Methodology
  • Preparation of Reagent Solution: Dissolve 5.0 g of hydroxylamine hydrochloride and 7.0 g of sodium acetate in 20 mL of deionized water. Ensure complete dissolution to prevent heterogeneous kinetics.

  • Substrate Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of resacetophenone in 40 mL of ethanol.

  • Condensation: Add the aqueous reagent solution to the alcoholic substrate solution.

  • Reflux: Attach a water-cooled condenser and reflux the mixture on a heating mantle for 2.5 to 3 hours .

    • Checkpoint: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3) to ensure disappearance of the ketone starting material.

  • Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water containing crushed ice. Stir vigorously. The oxime will precipitate as a pale crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts (NaCl).

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/water (1:1) mixture to obtain analytical grade needles.

Synthesis_Workflow Start Start: Resacetophenone (Ethanol Soln) Reagent Add NH2OH.HCl + NaOAc (Buffer System) Start->Reagent Reflux Reflux 3 Hours (Condensation) Reagent->Reflux Nucleophilic Attack Quench Pour into Ice Water (Precipitation) Reflux->Quench Cooling Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Product Pure RAPOX Crystals Recryst->Product

Figure 2: Synthetic workflow for RAPOX production highlighting the critical buffering and purification steps.

Physicochemical Characterization

To ensure the integrity of the synthesized ligand, compare experimental data against the following standard values.

Quantitative Data Profile
ParameterSpecificationStructural Insight
Molecular Formula

MW: 167.16 g/mol
Melting Point 144 – 145 °CSharp MP indicates high purity and

-isomer dominance.
Appearance Colorless/Pale Yellow NeedlesColoration may indicate oxidation of phenols (store in dark).
Solubility Soluble in Ethanol, Methanol, AcetoneInsoluble in cold water; soluble in dilute NaOH (phenolate formation).
Spectral Validation
  • Infrared Spectroscopy (FT-IR):

    • 3300–3400 cm⁻¹: Broad band corresponding to phenolic

      
       stretching.
      
    • 3200–3250 cm⁻¹: Distinct oxime

      
       stretch (often broadened by H-bonding).
      
    • 1620–1640 cm⁻¹:

      
       (Imine) stretching vibration. Absence of 
      
      
      
      peak at 1680 cm⁻¹ confirms reaction completion.
    • 930–950 cm⁻¹:

      
       stretching vibration.
      
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       2.2 (s, 3H): Methyl protons (
      
      
      
      ).
    • 
       6.2 – 7.4 (m, 3H): Aromatic protons (Resorcinol ring pattern).
      
    • 
       10.5 – 11.5 (s, 1H): Oxime 
      
      
      
      (Exchangeable with
      
      
      ).
    • 
       12.0+ (s, 1H): Chelated Phenolic 
      
      
      
      (Downfield shift due to intramolecular H-bond).

Chelation Chemistry & Applications

RAPOX functions as a bidentate ligand, coordinating to metal ions through the oxime nitrogen and the phenolic oxygen (after deprotonation).

Coordination Mode

Upon reaction with divalent metal ions (


 such as 

), the phenolic proton at the 2-position is displaced, and the nitrogen lone pair donates to the metal.
  • Stoichiometry: Typically forms neutral

    
     complexes (1 Metal : 2 Ligands).
    
  • Stability: The formation of a six-membered chelate ring confers high thermodynamic stability, making RAPOX excellent for gravimetric analysis.

Key Applications
  • Analytical Reagent: Used for the spectrophotometric determination of Iron(III) (Purple complex) and Copper(II) (Buff/Green precipitate). It allows for the separation of Copper from Cadmium in acidic media.

  • Biological Activity: The resorcinol moiety provides antioxidant properties. Recent studies investigate RAPOX-metal complexes as antimicrobial agents, where the chelation facilitates transport across lipid membranes of pathogens (Overton's concept of cell permeability).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Rao, K. B., & Reddy, K. H. (1985). Metal Chelates of Resacetophenone Oxime. Reviews in Analytical Chemistry, 8(3), 211-230. [7]

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Oxime Ligands in Coordination Chemistry. Coordination Chemistry Reviews, 249(7-8), 853-883.

  • Singh, R. B., Garg, B. S., & Singh, R. P. (1979). Oximes as Spectrophotometric Reagents—A Review. Talanta, 26(5), 425-444.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Phenolic Oxime Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds, ubiquitous in nature, are renowned for their potent antioxidant capabilities.[1][2] A specialized subclass, phenolic oximes, integrates the classical radical-scavenging phenol moiety with a versatile oxime group, creating a unique chemical architecture with multifaceted mechanisms of action. This guide provides a comprehensive exploration of how these molecules combat oxidative stress, moving beyond fundamental principles to deliver field-proven insights for the research and development professional. We will dissect their primary radical-scavenging pathways, explore secondary mechanisms such as metal chelation and cellular signaling modulation, and detail the experimental protocols essential for validating their efficacy.

The Landscape of Oxidative Stress and Antioxidant Defense

The Double-Edged Sword: Free Radicals and ROS

Cellular respiration, while essential for life, inevitably produces byproducts known as reactive oxygen species (ROS), which include superoxide anions (O₂⁻•), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[1] These molecules contain unpaired electrons, rendering them highly unstable and prone to "stealing" electrons from vital cellular components like DNA, lipids, and proteins, initiating a damaging chain reaction.

The Antioxidant Imperative

Antioxidants are molecules stable enough to donate an electron to a free radical, thereby neutralizing it and terminating the oxidative cascade.[3] Their role is to maintain redox homeostasis. While the body has endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase), an overwhelming ROS burden necessitates intervention from exogenous antioxidants, a critical consideration in therapeutic strategy and drug design.[4]

Phenolic Compounds: Nature's Premier Antioxidants

Phenolic compounds are a vast class of secondary metabolites characterized by an aromatic ring bearing one or more hydroxyl groups.[2][5] This phenolic hydroxyl is the cornerstone of their antioxidant activity, capable of donating a hydrogen atom to quench free radicals.[6] The resulting phenoxyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and unlikely to propagate further oxidation.[7][8]

The Unique Chemical Architecture of Phenolic Oximes

Phenolic oximes are distinguished by the synergistic combination of a phenolic hydroxyl group and an oxime group (-C(R)=NOH) attached to the same aromatic system. This dual functionality endows them with a broader range of protective mechanisms than simple phenols.

Core Structure and Physicochemical Properties

The general structure involves a hydroxyl group positioned ortho to an oxime-substituted carbon on an aromatic ring. This arrangement is crucial for many of its properties, including its ability to form intramolecular hydrogen bonds and act as a potent bidentate ligand for metal ions.[9] The antioxidant efficacy of the molecule is governed by key thermodynamic parameters:

  • Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond of the phenolic group. A lower BDE facilitates easier hydrogen atom donation, indicating higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism.[10]

  • Ionization Potential (IP): The energy required to remove an electron. A lower IP favors antioxidant action via the Single Electron Transfer (SET) mechanism.[10]

Caption: General chemical structure of a phenolic oxime.

Primary Antioxidant Mechanisms: Direct Radical Scavenging

Phenolic oximes neutralize free radicals primarily through two direct pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][11][12]

Hydrogen Atom Transfer (HAT)

This is often considered the most direct and rapid mechanism for radical scavenging. The phenolic oxime (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it and stopping the oxidative chain reaction.[8][12]

ArOH + R• → ArO• + RH

The efficiency of this process is directly related to the O-H bond dissociation enthalpy (BDE).[10] Structural features that stabilize the resulting phenoxyl radical (ArO•), such as electron-donating groups on the aromatic ring, will lower the BDE and enhance HAT activity.

HAT_Mechanism POH Phenolic Oxime (ArOH) Radical Free Radical (R•) PORadical Phenoxyl Radical (ArO•) (Stabilized) POH->PORadical H• donation Neutral Neutralized Molecule (RH) Radical->Neutral H• acceptance

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Single Electron Transfer - Proton Loss (SET-PL)

In the SET mechanism, the phenolic oxime first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻).[11][13] This is typically followed by the rapid loss of a proton (H⁺) from the hydroxyl group to the surrounding solvent or the newly formed anion, yielding the same stable phenoxyl radical seen in the HAT pathway. The favorability of this pathway is dictated by the ionization potential (IP) of the antioxidant.[10]

Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (Proton Loss): ArOH•⁺ → ArO• + H⁺

SET_Mechanism POH Phenolic Oxime (ArOH) RadicalCation Radical Cation (ArOH•⁺) POH->RadicalCation e⁻ transfer Radical Free Radical (R•) Anion Anion (R⁻) Radical->Anion e⁻ acceptance PORadical Phenoxyl Radical (ArO•) RadicalCation->PORadical Proton Loss Proton Proton (H⁺) RadicalCation->Proton

Caption: The Single Electron Transfer (SET) mechanism.

Secondary and Tertiary Antioxidant Mechanisms

Beyond direct scavenging, phenolic oximes possess additional protective capabilities that contribute significantly to their overall antioxidant profile.

Metal Chelation: Disarming Fenton and Haber-Weiss Reactions

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly destructive hydroxyl radical (•OH) from less reactive species like hydrogen peroxide via the Fenton reaction.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Phenolic oximes are excellent metal chelating agents.[14] The ortho-positioning of the phenolic hydroxyl and the oxime group creates a perfect "pincer" that can bind and sequester these metal ions, rendering them redox-inactive and unable to participate in radical-generating chemistry. This mechanism is a form of "preventative" antioxidant action.

Chelation_Mechanism cluster_fenton Fenton Reaction (Uninhibited) cluster_chelation Chelation (Inhibition) PO Phenolic Oxime Metal Transition Metal Ion (e.g., Fe²⁺, Cu²⁺) PO->Metal chelates H2O2 Hydrogen Peroxide (H₂O₂) Metal->H2O2 catalyzes Complex Stable Chelate Complex (Redox Inactive) Metal->Complex Hydroxyl Hydroxyl Radical (•OH) (Highly Damaging) H2O2->Hydroxyl

Caption: Prevention of the Fenton reaction via metal chelation.

Modulation of Cellular Signaling: The Nrf2 Pathway

Phenolic compounds can also exert an indirect antioxidant effect by upregulating the cell's own defense systems.[6][15] They can modulate the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation.[15] Oxidative stress or the presence of phenolic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes, initiating the transcription of a suite of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[15]

Structure-Activity Relationships (SAR)

The antioxidant potency of a phenolic oxime is not static; it is intricately linked to its molecular structure. Understanding these relationships is paramount for the rational design of novel therapeutics.[16][17]

Structural FeatureImpact on Antioxidant ActivityRationale
Electron-Donating Groups (e.g., -OCH₃, -CH₃) on the ringIncrease Stabilize the phenoxyl radical through resonance or inductive effects, lowering the BDE.[18]
Electron-Withdrawing Groups (e.g., -NO₂, -Cl) on the ringDecrease Destabilize the phenoxyl radical, increasing the BDE.[18][19]
Steric Hindrance near the phenolic -OHVariable Can increase the stability of the phenoxyl radical but may also hinder its ability to approach and react with a target radical.[20]
Number/Position of Oxime Groups Increase Multiple oxime groups can enhance metal chelation capacity and may contribute to radical scavenging.[21]

Validating Antioxidant Efficacy: Experimental Protocols

A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms.[5][22][23]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the SET mechanism and is widely used for initial screening.[24][25] DPPH is a stable, deep violet-colored radical. When it accepts an electron (or hydrogen atom) from an antioxidant, it is reduced to the non-radical form, DPPH-H, and the solution turns yellow. The change in absorbance is measured spectrophotometrically.

Causality: The choice of a methanolic or ethanolic solvent is critical as it readily dissolves both the lipophilic DPPH radical and a wide range of antioxidant compounds. The 517 nm wavelength corresponds to the maximum absorbance of the DPPH radical, providing the highest sensitivity for measuring its disappearance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (phenolic oxime) and a standard (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of each concentration of the test compound/standard to respective wells. Add 100 µL of the DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is essential to prevent photochemical degradation of the DPPH radical.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepDPPH Prepare DPPH Solution (Violet Radical) Mix Mix DPPH + Sample in 96-well plate PrepDPPH->Mix PrepSample Prepare Serial Dilutions of Phenolic Oxime PrepSample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH assay.

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures antioxidant activity via the HAT mechanism, which is particularly relevant to in vivo lipid peroxidation.[13][26] It quantifies the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH).

Causality: AAPH is chosen as the radical source because its thermal decomposition at 37°C provides a consistent and controlled flux of peroxyl radicals, mimicking biological conditions. Fluorescein is used due to its high fluorescence quantum yield and its susceptibility to oxidation, making its decay a sensitive reporter of radical damage.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4). Prepare dilutions of the test compound and Trolox (standard) in the same buffer. Prepare a solution of the radical generator AAPH.

  • Assay Setup: In a black 96-well plate (to minimize light scatter), add the test compound/standard and the fluorescein solution to each well. Pre-incubate the plate at 37°C for 15 minutes.

  • Initial Reading: Take an initial fluorescence reading (Excitation: 485 nm, Emission: 520 nm).

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the oxidative reaction.

  • Kinetic Measurement: Immediately place the plate back in the reader (maintained at 37°C) and record the fluorescence every 1-2 minutes for at least 60-90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay for the blank, standard, and samples. The Net AUC for each sample is calculated by subtracting the AUC of the blank. Plot a standard curve of Net AUC versus Trolox concentration. The ORAC value of the sample is then expressed as Trolox Equivalents (TE).

Applications and Future Directions

The unique combination of direct radical scavenging, metal chelation, and potential cell signaling modulation makes phenolic oximes highly attractive candidates for drug development.[1][9] Their established use as industrial corrosion inhibitors and metal extractants speaks to their robust chemical nature.[14] Future research should focus on synthesizing novel derivatives with optimized BDE and IP values, enhancing bioavailability, and further elucidating their interactions with complex biological signaling networks.

Conclusion

Phenolic oximes are a sophisticated class of antioxidants whose mechanism of action extends well beyond simple radical quenching. They operate through a complementary array of pathways—Hydrogen Atom Transfer, Single Electron Transfer, preventative metal chelation, and indirect upregulation of endogenous defenses. A thorough understanding of these mechanisms, validated by a strategic combination of HAT- and SET-based assays, is essential for researchers aiming to harness their full therapeutic potential in the ongoing fight against oxidative stress-related diseases.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.
  • ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. Antioxidant Activity.
  • ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET)
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • Sasaki, K., et al. (2002).
  • Kumar, N., & Goel, N. (2019).
  • Chemistry For Everyone. (2025).
  • Pisoschi, A. M., et al. (2022).
  • Sakurai, S., et al. (2021). Structure-antioxidant Activity (Oxygen Radical Absorbance Capacity)
  • ResearchGate. (n.d.). Radical scavenging and antioxidant activities of phenols, enols and anilines.
  • Tandfonline. (2021). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities.
  • National Institutes of Health. (2020). A simple Cu(II)
  • ResearchGate. (n.d.). The structures of phenolic oximes and their complexes.
  • Frontiers. (2022).
  • National Institutes of Health. (2022).
  • Kancheva, V. D., et al. (2023).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds.
  • PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.
  • National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • MDPI. (2023).
  • RSC Publishing. (n.d.). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis.
  • PubMed. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids.
  • Wisdomlib. (2025). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.

Sources

The Solubility Profile of 2,4-Dihydroxyacetophenone Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dihydroxyacetophenone oxime (C₈H₉NO₃, CAS: 6134-79-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers detailed, field-proven methodologies for its empirical determination. By understanding the interplay of its functional groups—two hydroxyl moieties, an aromatic ring, and an oxime group—researchers can effectively select appropriate solvent systems for synthesis, purification, formulation, and analytical characterization. This guide emphasizes a first-principles approach, combining structural analysis with practical, validated experimental protocols.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For 2,4-Dihydroxyacetophenone oxime, a molecule with applications in organic synthesis and as a potential pharmacophore, understanding its solubility is paramount for a range of applications. From ensuring homogeneity in a reaction mixture to achieving desired concentrations in biological assays, the choice of solvent is a decision that underpins experimental success and reproducibility. This guide moves beyond a simple table of solubility values to provide a deeper understanding of why 2,4-Dihydroxyacetophenone oxime exhibits its specific solubility profile, thereby empowering researchers to make informed decisions.

Molecular Structure and its Influence on Solubility

The solubility of 2,4-Dihydroxyacetophenone oxime is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of 2,4-Dihydroxyacetophenone oxime presents a fascinating case study in the balance of polar and nonpolar characteristics.

  • Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.

  • Hydroxyl Groups (-OH): The two phenolic hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[2][3] This feature is the primary driver for its solubility in polar protic solvents like water and alcohols.

  • Oxime Group (-C=N-OH): The oxime functional group is also polar and contributes to the molecule's ability to form hydrogen bonds.[4][5] The nitrogen and oxygen atoms possess lone pairs of electrons, making them hydrogen bond acceptors.

The presence of multiple hydrogen bonding sites suggests a significant affinity for polar solvents. However, the nonpolar aromatic ring will limit its solubility in highly polar solvents like water, while enhancing it in solvents with some organic character.

Predicted Solubility Profile:
  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl and oxime groups and the aromatic ring.

  • Moderate to Low Solubility: Expected in water. While the hydroxyl and oxime groups can hydrogen bond with water, the hydrophobic nature of the phenyl ring will limit its miscibility.[6]

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene. These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the highly polar functional groups of the molecule.

Quantitative Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 2,4-Dihydroxy- acetophenone oxime to a vial B Add a known volume of the chosen solvent A->B  Dispense  solvent C Seal the vial and place in a shaker bath B->C  Seal and  load D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D  Achieve  equilibrium E Allow the suspension to settle (sedimentation) D->E  Remove from  shaker F Filter the supernatant through a 0.45 µm filter E->F  Isolate saturated  solution G Prepare serial dilutions of the clear filtrate F->G  Prepare for  analysis H Analyze by UV/Vis or HPLC against a standard curve G->H  Quantify  analyte I Calculate solubility (e.g., in mg/mL or µg/mL) H->I  Determine  concentration

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2,4-Dihydroxyacetophenone oxime to a series of glass vials (one for each solvent to be tested). An amount that is visibly in excess of what will dissolve is required to ensure saturation.

    • Pipette a precise volume (e.g., 2 mL) of the selected solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator with temperature control (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[8]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow undissolved solid to sediment.

    • Carefully withdraw a portion of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove all particulate matter. This step is critical to ensure that only the dissolved compound is being measured.

  • Quantification:

    • Method A: UV/Vis Spectroscopy

      • Prepare a stock solution of 2,4-Dihydroxyacetophenone oxime of known concentration in the solvent of interest.

      • Create a series of calibration standards by serial dilution of the stock solution.

      • Measure the absorbance of the calibration standards at the wavelength of maximum absorbance (λmax) for the compound.

      • Plot a calibration curve of absorbance versus concentration.

      • Dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

    • Method B: High-Performance Liquid Chromatography (HPLC) [9][10]

      • Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides a sharp, well-resolved peak for 2,4-Dihydroxyacetophenone oxime.

      • Prepare a stock solution and a series of calibration standards of known concentrations.

      • Inject the standards to generate a calibration curve of peak area versus concentration.

      • Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for any dilution.

Data Presentation and Interpretation

For clarity and comparative analysis, the empirically determined solubility data should be summarized in a structured table.

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL) at 25 °CObservations
Polar Protic Water80.1[Experimental Value]
Methanol32.7[Experimental Value]
Ethanol24.5[Experimental Value]
Polar Aprotic DMSO46.7[Experimental Value]
Acetone20.7[Experimental Value]
Nonpolar Toluene2.4[Experimental Value]
Hexane1.9[Experimental Value]

This table should be populated with the results obtained from the experimental protocol.

Interpreting the Results

The quantitative data will provide a clear picture of the solubility profile. It is expected that the results will align with the theoretical predictions based on molecular structure. High solubility values in polar solvents like DMSO and methanol would confirm the dominant role of the hydroxyl and oxime groups in the solvation process. Conversely, low values in hexane would highlight the inability of nonpolar solvents to overcome the strong intermolecular forces within the crystalline solid.

Conclusion and Practical Implications

This guide has established a framework for understanding and determining the solubility of 2,4-Dihydroxyacetophenone oxime. By leveraging the principles of molecular interactions and applying a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications. This knowledge is crucial for:

  • Synthetic Chemists: Choosing solvents for reactions and crystallizations.

  • Analytical Scientists: Preparing samples for techniques like HPLC and spectroscopy.

  • Formulation Scientists: Developing stable solutions for in vitro and in vivo studies.

The methodologies described herein provide a self-validating system for generating reliable solubility data, forming a critical component of the overall chemical and pharmacological characterization of 2,4-Dihydroxyacetophenone oxime.

References

  • Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes. (n.d.). Retrieved from [Link]

  • How does adding hydroxyl groups increase the solubility of a hydrocarbon in water? (2022, April 2). Chemistry LibreTexts. Retrieved from [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Alcohols - Nomenclature and Properties. (2014, September 17). Master Organic Chemistry. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008, January 22). PubMed. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. (2026, January 4). PMC - NIH. Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Oximes: Structure, Formula, Preparation & Uses in Chemistry. (n.d.). Vedantu. Retrieved from [Link]

  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. Retrieved from [Link]

  • how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Measurement of water solubility for PFHXA. (2018, March 2). Daikin Chemicals. Retrieved from [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

  • Oxime: Definition, Structure, Formation, and Compounds. (n.d.). Chemistry Learner. Retrieved from [Link]

  • How to find solubilities of drugs by using uv-visible spectroscopy?. (2014, January 5). ResearchGate. Retrieved from [Link]

  • Oximes. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

Sources

Methodological & Application

Unable to Generate a Detailed Protocol for the Spectrophotometric Determination of Nickel Using RAPOX Due to Lack of Specific Source Information

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for a detailed, verifiable protocol for the spectrophotometric determination of nickel using the specific reagent 2-amino-4-(p-anisyl)-5-aroyl-thiazole (RAPOX) has been unsuccessful. As a result, the creation of a detailed and scientifically rigorous application note and protocol as requested cannot be fulfilled at this time.

While extensive searches were conducted to gather the necessary information to construct a detailed application note for researchers, scientists, and drug development professionals, a primary, authoritative source outlining the specific methodology for the RAPOX reagent in nickel determination could not be located. The available scientific literature and online resources provide ample information on spectrophotometric methods for nickel analysis using a variety of other chromogenic reagents, but the specific parameters and procedures for RAPOX remain elusive.

To generate a scientifically valid and trustworthy protocol, the following critical information is essential:

  • The precise chemical structure of the specific RAPOX reagent used for nickel determination. The term "aroyl" in the chemical name is a general descriptor, and the exact substituent group is necessary to understand the chelation chemistry.

  • The wavelength of maximum absorbance (λmax) for the nickel-RAPOX complex. This is a fundamental parameter for any spectrophotometric analysis.

  • The optimal pH for the formation of the colored complex. The pH of the reaction medium is a critical factor influencing the sensitivity and stability of the complex.

  • The stoichiometry of the Ni(II)-RAPOX complex. Understanding the molar ratio of the metal ion to the ligand is crucial for accurate quantification.

  • A validated, step-by-step experimental protocol. This would include reagent concentrations, incubation times, and specific instrument settings.

  • Data on potential interferences from other ions commonly found in relevant sample matrices, such as alloys and biological samples.

Without access to a primary research article or a detailed technical note from a reputable source that specifies these parameters for the RAPOX method, any attempt to create an application note would be based on speculation and would lack the scientific integrity and trustworthiness required for the target audience.

Application Note: Evaluating the Antioxidant Capacity of 2,4-Dihydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are compounds that can neutralize these harmful free radicals, making them a critical area of research in pharmacology and drug development.[1][3]

Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a major class of antioxidants.[4][5][6] 2,4-Dihydroxyacetophenone oxime, a derivative of the naturally occurring acetophenone, combines the established antioxidant potential of a dihydroxyphenolic structure with the bioactivity of an oxime functional group.[7][8][9] This unique combination makes it a compelling candidate for antioxidant studies.

This guide provides a comprehensive technical overview and detailed protocols for assessing the in vitro antioxidant capacity of 2,4-Dihydroxyacetophenone oxime using three standard spectrophotometric assays: DPPH, ABTS, and FRAP.

Compound Profile & Mechanism of Action

Chemical Structure and Properties

2,4-Dihydroxyacetophenone oxime (also known as resacetophenone oxime) possesses key structural features that underpin its antioxidant potential. The two hydroxyl (-OH) groups on the phenyl ring are the primary active sites. The ortho-para positioning of these groups enhances their ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.

Caption: Structure of 2,4-Dihydroxyacetophenone Oxime.

Postulated Antioxidant Mechanisms

Phenolic compounds primarily exert their antioxidant effects through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•). This is a kinetically fast process.

    ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate.

    ArOH + R• → ArOH•+ + R:-

The dihydroxy substitution on the phenyl ring of 2,4-Dihydroxyacetophenone oxime makes it particularly effective at both HAT and SET, as the electron-donating hydroxyl groups lower the bond dissociation enthalpy of the O-H bond and the ionization potential.

G cluster_0 Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Compound 2,4-Dihydroxyacetophenone Oxime (ArOH) HAT_step1 Donates Hydrogen Atom Compound->HAT_step1 SET_step1 Donates Electron Compound->SET_step1 Radical Free Radical (R•) Radical->HAT_step1 Radical->SET_step1 Neutralized_Radical Neutralized Molecule (RH) HAT_step1->Neutralized_Radical Stable_Radical Stable Antioxidant Radical (ArO•) HAT_step1->Stable_Radical Radical_Anion Radical Anion (R:-) SET_step1->Radical_Anion Antioxidant_Cation Antioxidant Cation (ArOH•+) SET_step1->Antioxidant_Cation

Caption: Key antioxidant mechanisms for phenolic compounds.

Principles of In Vitro Antioxidant Assays

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[10][11] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored spectrophotometrically.[10][11] This assay operates primarily through a mixed HAT and SET mechanism.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+).[12][13] Antioxidants reduce the ABTS•+, causing decolorization, which is measured as a decrease in absorbance.[13] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is primarily based on the SET mechanism.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[14][15] The change in absorbance is proportional to the total reducing power of the sample.[15] This is a classic SET-based method.[14]

Detailed Experimental Protocols

Best Practice: For all assays, a standard antioxidant like Ascorbic Acid, Trolox, or Gallic Acid should be run in parallel to validate the assay and provide a benchmark for comparison.

DPPH Radical Scavenging Assay

Principle: The antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing the violet solution to turn yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[10][11]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) D Add DPPH Solution to Sample, Control, and Blank Wells A->D B Prepare Serial Dilutions of 2,4-Dihydroxyacetophenone Oxime B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (e.g., 30 min at RT) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition and IC50 Value F->G

Caption: General workflow for the DPPH antioxidant assay.

Reagents and Equipment:

  • 2,4-Dihydroxyacetophenone oxime

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Ascorbic acid (or other standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

Step-by-Step Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.

  • Preparation of Test Samples: Prepare a stock solution of 2,4-Dihydroxyacetophenone oxime (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Prepare the same concentrations for the positive control (Ascorbic Acid).

  • Assay Setup (96-well plate):

    • Blank: Add 100 µL of methanol.

    • Test Samples: Add 100 µL of each dilution of the test compound.

    • Positive Control: Add 100 µL of each dilution of Ascorbic Acid.

  • Reaction Initiation: To all wells, add 100 µL of the 0.1 mM DPPH working solution.[16] Mix gently by pipetting.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[16] Causality Note: Incubation in the dark is crucial to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate results.

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[16]

Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 [10]

Where:

  • A_blank is the absorbance of the DPPH solution without the sample (Blank).

  • A_sample is the absorbance of the DPPH solution with the test sample or standard.

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of the test compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green radical results in decolorization, measured by the decrease in absorbance at ~734 nm.[13]

ABTS_Workflow cluster_prep Preparation (12-16h prior) cluster_reaction Reaction cluster_analysis Analysis A Mix ABTS and Potassium Persulfate Solutions B Incubate in Dark (12-16h) to Generate ABTS•+ Radical A->B C Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm B->C D Add Diluted ABTS•+ to Sample, Control, and Blank Wells C->D E Incubate (e.g., 6 min at RT) D->E F Measure Absorbance at ~734 nm E->F G Calculate % Inhibition and IC50 Value F->G

Caption: General workflow for the ABTS antioxidant assay.

Reagents and Equipment:

  • 2,4-Dihydroxyacetophenone oxime

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox (or other standard)

  • 96-well microplate and reader (734 nm)

Step-by-Step Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13] Causality Note: This extended incubation ensures the complete generation of the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of 2,4-Dihydroxyacetophenone oxime and the Trolox standard as described in the DPPH protocol.

  • Assay Setup and Measurement:

    • Add 20 µL of each sample/standard dilution to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the sample's dose-response curve by the slope of the Trolox curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the reducing capacity of an antioxidant. At low pH, antioxidants reduce the ferric-TPTZ (Fe³⁺) complex to the ferrous-TPTZ (Fe²⁺) complex, which has an intense blue color with an absorption maximum at ~593 nm.[15]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) D Pre-warm FRAP Reagent to 37°C A->D B Prepare FeSO₄ Standard Curve E Add FRAP Reagent to Sample and Standard Wells B->E C Prepare Test Samples C->E D->E F Incubate (e.g., 4 min at 37°C) E->F G Measure Absorbance at ~593 nm F->G H Calculate FRAP Value (mM Fe(II) Equivalents) G->H

Caption: General workflow for the FRAP antioxidant assay.

Reagents and Equipment:

  • 2,4-Dihydroxyacetophenone oxime

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Sodium acetate, Acetic acid (for acetate buffer)

  • Hydrochloric acid (HCl)

  • 96-well microplate and reader (593 nm) with temperature control

Step-by-Step Procedure:

  • Preparation of FRAP Reagent (prepare fresh):

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid. Make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • Working FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm this reagent to 37°C before use. Causality Note: The acidic pH of 3.6 is critical for iron chelation and reduction.

  • Preparation of Standard and Samples:

    • Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 2000 µM) in distilled water.

    • Prepare dilutions of 2,4-Dihydroxyacetophenone oxime in an appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed working FRAP reagent to all wells.

    • Incubate at 37°C for 4-8 minutes.[17]

    • Measure the absorbance at 593 nm.

Data Analysis: Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve. Use the regression equation from this curve to calculate the FRAP value of the test samples, expressed as mM of Fe(II) equivalents.

Data Interpretation and Best Practices

Comparative Data Summary

Results should be summarized to compare the efficacy of 2,4-Dihydroxyacetophenone oxime against a known standard.

AssayParameter2,4-Dihydroxyacetophenone Oxime (Hypothetical Data)Ascorbic Acid (Standard)
DPPH IC₅₀ (µg/mL)18.55.2
ABTS IC₅₀ (µg/mL)12.33.8
FRAP FRAP Value (mM Fe(II)/mg)1.84.5

Note: Lower IC₅₀ values indicate higher scavenging activity. Higher FRAP values indicate greater reducing power.

Troubleshooting and Considerations
  • Solubility: Ensure the test compound is fully dissolved in the assay solvent. Poor solubility can lead to underestimated activity. If necessary, use a co-solvent like DMSO, but keep its final concentration low (<1%) and run an appropriate solvent control.

  • Color Interference: If 2,4-Dihydroxyacetophenone oxime has intrinsic color that absorbs near the assay wavelength, a sample blank (sample + solvent, without the colorimetric reagent) must be run and its absorbance subtracted from the sample reading.

  • Assay Choice: The results from these assays are not always directly correlated. A compound may show high activity in a HAT-based assay but lower activity in a SET-based assay, or vice-versa.[7] This provides valuable mechanistic insight. Performing multiple assays is crucial for a comprehensive antioxidant profile.

Conclusion

2,4-Dihydroxyacetophenone oxime is a promising candidate for antioxidant applications, warranting investigation through a systematic panel of in vitro assays. The protocols detailed in this guide for DPPH, ABTS, and FRAP assays provide a robust framework for quantifying its radical scavenging and reducing capabilities. By carefully following these methodologies and understanding the chemical principles behind them, researchers can generate reliable and reproducible data essential for drug discovery and development programs.

References

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  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. Available at: [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). The mechanism(s) of action of antioxidants: From scavenging reactive oxygen/nitrogen species to redox signaling and the generation of bioactive secondary metabolites. ResearchGate. Available at: [Link]

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  • Ye, L., et al. (2013). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. Available at: [Link]

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  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Santos, C. C., et al. (2007). Antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one. Redox Report. Available at: [Link]

  • Bio-protocol. (n.d.). ABTS radical scavenging assay. Bio-protocol. Available at: [Link]

  • MDPI. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

  • JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Food Science and Nutrition. Available at: [Link]

  • Bio-protocol. (n.d.). ABTS radical scavenging assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (2009). Mechanisms of antioxidants in the oxidation of foods. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • MDPI. (2021). Phenolic Antioxidants and Human Health. Encyclopedia. Available at: [Link]

  • MDPI. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules. Available at: [Link]

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Application Note: A Robust HPLC Method for the Analysis of Phenolic Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of phenolic oximes. These compounds, characterized by a hydroxyl group attached to an aromatic ring and an oxime functional group, are pivotal in medicinal chemistry and material science. This guide provides a detailed, step-by-step protocol, from initial analyte assessment to full method validation, grounded in scientific principles and aligned with ICH guidelines. We delve into the critical aspects of stationary phase selection, mobile phase optimization, and detector settings, explaining the causality behind each experimental choice to ensure a scientifically sound and reproducible method.

Introduction: The Analytical Challenge of Phenolic Oximes

Phenolic oximes are a class of organic compounds featuring both a phenolic hydroxyl (-OH) and an oxime (-C=N-OH) functional group attached to an aromatic scaffold.[1] This dual functionality imparts unique chemical properties, including the ability to form strong hydrogen bonds and coordinate with metal ions.[1][2][3] Their application spans from being crucial intermediates in drug synthesis to acting as potent antioxidants and metal extractants.[2][4]

The analytical challenge in HPLC stems from their moderate polarity and potential for peak tailing due to interactions between the phenolic hydroxyl group and residual silanols on silica-based stationary phases. Furthermore, the presence of both acidic (phenol) and weakly acidic/basic (oxime) protons necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape. This guide provides a systematic approach to overcome these challenges.

Foundational Principles: Analyte Characterization

A successful HPLC method begins with understanding the analyte. Phenolic oximes, such as Salicylaldoxime (a common example), possess key characteristics that dictate the chromatographic strategy.

  • Polarity: The combination of a nonpolar aromatic ring and polar hydroxyl and oxime groups places them in the moderately polar range. This makes Reversed-Phase (RP) HPLC the most suitable separation mode.[5][6] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; nonpolar compounds are retained longer.[5][7]

  • Acidity (pKa): The phenolic proton is weakly acidic (pKa ~10), while the oxime proton is even less so (pKa ~11-12). To maintain a consistent, neutral form of the analyte and prevent ionization, which can cause peak splitting or tailing, the mobile phase pH should be kept at least 2 units below the pKa of the phenolic group. Acidification of the mobile phase is therefore standard practice.[8]

  • UV Absorbance: The aromatic ring conjugated with the oxime group provides strong chromophores, making UV-Vis or Diode Array Detection (DAD) an ideal detection method.[8][9] A preliminary UV scan of the analyte in the mobile phase diluent is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Strategic HPLC Method Development

The development process is a logical sequence of selecting and optimizing parameters. The goal is to achieve a method with adequate resolution, peak symmetry, accuracy, and precision.

Column (Stationary Phase) Selection

The Causality: The choice of stationary phase is the most critical factor in determining the selectivity of the separation. For phenolic oximes, a C18 (octadecylsilane) bonded silica column is the workhorse and the recommended starting point.[5][10][11] The long alkyl chains provide sufficient hydrophobicity to retain the aromatic ring, while modern, high-purity silica with end-capping minimizes the interaction with the polar functional groups, leading to better peak shapes.

Recommendation:

  • Stationary Phase: C18, 5 µm particle size

  • Dimensions: 4.6 x 150 mm (for standard HPLC systems)

  • Rationale: This configuration offers a good balance of efficiency, backpressure, and sample loading capacity. The 5 µm particles provide sharp peaks without the high backpressure associated with smaller sub-2 µm particles.

Mobile Phase Optimization

The mobile phase modulates the retention and selectivity of the separation. A gradient elution is often necessary when analyzing a mixture of phenolic oximes with varying polarity or when separating the main analyte from its impurities.

Step 1: Solvent Selection

  • Aqueous Phase (Solvent A): Deionized water with an acid modifier. 0.1% acetic acid or formic acid is recommended.[8][10]

    • Causality: The acid suppresses the ionization of both the phenolic hydroxyl group and any free silanol groups on the column, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Organic Phase (Solvent B): Acetonitrile or Methanol.[8][12]

    • Causality: Acetonitrile is generally preferred as it has a lower viscosity (resulting in lower backpressure) and often provides better peak shapes for aromatic compounds compared to methanol.

Step 2: Gradient Elution Design A generic starting gradient can be employed and then optimized based on the initial results.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation (ICH Q2(R1)) Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Column Selection (e.g., C18, 5µm, 4.6x150mm) MobilePhase Mobile Phase Prep (A: 0.1% Acetic Acid in H2O B: Acetonitrile) Scouting Scouting Gradient Run (e.g., 5-95% B in 20 min) MobilePhase->Scouting Start Optimize Optimize Gradient (Adjust slope and time) Scouting->Optimize Evaluate Peak Shape & Resolution FlowRate Fine-tune Flow Rate & Temp (e.g., 1.0 mL/min, 25°C) Optimize->FlowRate Refine Specificity Specificity / Forced Degradation FlowRate->Specificity Final Method Linearity Linearity & Range Accuracy Accuracy / Precision Robustness Robustness ValidationParameters center Validated HPLC Method Specificity Specificity (No interference) center->Specificity Linearity Linearity (R² > 0.99) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Range Range center->Range Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ

Caption: Core parameters for HPLC method validation according to ICH Q2(R1).

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Often assessed via forced degradation studies. [13][14][15]Peak purity index > 0.999. No co-elution from blank, placebo, or degradation products at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.995 over the specified range.
Accuracy To measure the closeness of the test results to the true value. Assessed by % recovery of spiked samples.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements. Includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0% for n≥6 replicates.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration. [16]
LOD/LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Protocol: Forced Degradation Study for Specificity

Objective: To demonstrate that the method can separate the phenolic oxime from its potential degradation products, thus proving it is "stability-indicating." [13][17] Procedure:

  • Expose the phenolic oxime sample to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. [18] * Thermal: Dry heat at 105 °C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B.

  • Neutralize the acid and base-stressed samples.

  • Dilute all stressed samples to the target concentration and analyze using the developed HPLC method.

  • Evaluation: Examine the chromatograms for new peaks (degradants). Use the DAD's peak purity function to confirm that the main analyte peak is spectrally pure in all stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks.

Conclusion

The development of a robust HPLC method for phenolic oximes is readily achievable through a systematic and scientifically-grounded approach. By leveraging the principles of reversed-phase chromatography with a C18 column and an acidified water/acetonitrile mobile phase, analysts can achieve excellent separation and quantification. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to establish reliable, accurate, and precise analytical methods suitable for quality control, stability testing, and research applications.

References

  • CORE. (n.d.). HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. Retrieved from [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US6673969B2 - Process for preparation of oximes and resulting products.
  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Karabörk, M., et al. (2018). New diazo-containing phenolic oximes: structural characterization, computational studies, and solvent extraction of Cu(II). Turkish Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Retrieved from [Link]

  • ResearchGate. (2001). The structures of phenolic oximes and their complexes | Request PDF. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]

  • International Journal of FMC Research. (n.d.). To Study Force Degradation of Ozenoxacin Using RP-HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2012). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • ResearchGate. (2018). New diazo-containing phenolic oximes: Structural characterization, computational studies, and solvent extraction of Cu(II), Ni(II), and Zn(II) ions | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Resacetophenone Oxime-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of Resacetophenone Oxime-Formaldehyde (ROF) resins. These chelating ion-exchange resins exhibit a high affinity for various metal ions, making them valuable materials for applications in water treatment, selective metal extraction, and as catalysts. The protocol is divided into two main stages: the synthesis of the resacetophenone oxime monomer and its subsequent polycondensation with formaldehyde. Detailed methodologies, underlying chemical principles, characterization techniques, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and evaluation of these functional polymers.

Introduction

Phenol-formaldehyde resins are a well-established class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and adhesive properties.[1] The introduction of specific functional groups onto the phenolic backbone can impart novel properties, leading to materials with tailored functionalities. Resacetophenone oxime-formaldehyde (ROF) resins are a prime example of such functionalized polymers. The incorporation of the oxime group (-C=N-OH) introduces a chelating site capable of forming stable complexes with a variety of metal ions.[2][3]

The synthesis of ROF resins is a two-step process. First, resacetophenone is synthesized and then converted to its corresponding oxime. Subsequently, the resacetophenone oxime monomer undergoes a polycondensation reaction with formaldehyde in the presence of a catalyst. The resulting polymer network possesses a high density of active sites for metal ion chelation, making it an effective ion-exchange resin.[4][5] This guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of ROF resins, along with methods for their characterization.

Reaction Schematics

The overall synthesis of Resacetophenone Oxime-Formaldehyde resin can be visualized in the following two stages:

Stage 1: Synthesis of Resacetophenone Oxime

Resacetophenone Oxime Synthesis cluster_reactants Reactants cluster_products Products Resacetophenone Resacetophenone ResacetophenoneOxime Resacetophenone Oxime Resacetophenone->ResacetophenoneOxime Oximation Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->ResacetophenoneOxime Base Base (e.g., KOH) Base->ResacetophenoneOxime Water H2O KCl KCl ROF Resin Synthesis cluster_reactants_poly Reactants cluster_products_poly Products ResacetophenoneOxime Resacetophenone Oxime ROF_Resin Resacetophenone Oxime- Formaldehyde Resin ResacetophenoneOxime->ROF_Resin Polycondensation Formaldehyde Formaldehyde (HCHO) Formaldehyde->ROF_Resin Catalyst Catalyst (Acid or Base) Catalyst->ROF_Resin Water H2O

Caption: Polycondensation of Resacetophenone Oxime with Formaldehyde.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
ResorcinolACS ReagentSigma-Aldrich
Glacial Acetic AcidACS ReagentFisher Scientific
Anhydrous Zinc Chloride98%Alfa Aesar
Hydrochloric Acid37%VWR
Hydroxylamine Hydrochloride99%Acros Organics
Potassium Hydroxide85%EMD Millipore
Formaldehyde Solution37% in H₂OSigma-Aldrich
Ethanol95%Decon Labs
Diethyl EtherACS ReagentFisher Scientific
Sodium Sulfate (anhydrous)ACS ReagentJ.T. Baker

Equipment:

  • Round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Stage 1: Synthesis of Resacetophenone

This procedure is adapted from established methods for the acylation of resorcinol. [6]

  • Catalyst Preparation: In a 500 mL beaker, carefully dissolve 82.5 g (0.6 mol) of anhydrous zinc chloride in 82.5 g (79 mL, 1.35 mol) of glacial acetic acid with gentle heating and stirring in a fume hood.

  • Reaction Initiation: To the hot catalyst mixture (approximately 140 °C), add 55 g (0.5 mol) of resorcinol with constant stirring.

  • Reaction: Heat the solution on a sand bath until it just begins to boil (around 152 °C). Immediately remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159 °C.

  • Precipitation and Washing: Cool the reaction mixture and then dilute it with a solution of 125 mL of concentrated hydrochloric acid in 125 mL of water. Cool the resulting dark red solution in an ice bath to precipitate the crude product.

  • Filtration: Collect the orange-red precipitate by vacuum filtration and wash it thoroughly with 1 L of dilute hydrochloric acid (1:3 v/v) to remove any remaining zinc salts.

  • Purification: The crude product can be further purified by recrystallization from hot dilute hydrochloric acid (1:11 v/v) to yield tan-colored crystals of resacetophenone. Dry the purified crystals in a desiccator.

Stage 2: Synthesis of Resacetophenone Oxime

This protocol is based on standard oximation procedures for acetophenones. [2][7][8]

  • Dissolution: In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of the synthesized resacetophenone in 100 mL of ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 6.7 g (0.12 mol) of potassium hydroxide in 50 mL of water.

  • Reaction: Add the hydroxylamine solution to the ethanolic solution of resacetophenone. Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Isolation and Purification: After cooling, the reaction mixture is poured into a beaker containing 500 mL of cold water. The precipitated crude resacetophenone oxime is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol-water mixture to obtain a purified product. Dry the product in a vacuum oven at a low temperature.

Stage 3: Synthesis of Resacetophenone Oxime-Formaldehyde Resin

The polycondensation reaction can be catalyzed by either an acid or a base. [1][9]An acid-catalyzed route is detailed below.

  • Monomer Mixture: In a 250 mL round-bottom flask, place 16.7 g (0.1 mol) of resacetophenone oxime.

  • Addition of Formaldehyde and Catalyst: Add 16.2 mL of 37% formaldehyde solution (0.2 mol) and 50 mL of 2 M hydrochloric acid as the catalyst.

  • Polycondensation: The mixture is heated in an oil bath at 120-130 °C with constant stirring for 4-6 hours. The formation of the resin will be indicated by a change in viscosity and the separation of a solid mass.

  • Curing and Purification: The separated resinous product is then cured by heating at a slightly lower temperature (around 100 °C) for an additional 2 hours. After cooling, the solid resin is ground into a fine powder.

  • Washing: The powdered resin is washed thoroughly with hot water to remove any unreacted monomers and the acid catalyst. This is followed by washing with ethanol or acetone to remove any other organic impurities.

  • Drying: The purified resin is dried in a vacuum oven at 60-70 °C until a constant weight is achieved. The final product should be a fine, dark-colored powder.

Characterization of the ROF Resin

Physicochemical Properties
  • Solubility: The cross-linked nature of the ROF resin should render it insoluble in common organic solvents and water.

  • Appearance: The final resin is typically a dark brown or reddish-brown powder.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a crucial technique to confirm the structure of the synthesized resin. [10][11] * A broad peak in the range of 3200-3600 cm⁻¹ indicates the presence of phenolic -OH and oxime N-OH groups.

    • The C=N stretching vibration of the oxime group is expected to appear around 1620-1680 cm⁻¹.

    • The presence of methylene bridges (-CH₂-) introduced by formaldehyde will be confirmed by peaks around 2920 cm⁻¹ (asymmetric stretching) and 2850 cm⁻¹ (symmetric stretching), as well as bending vibrations around 1450 cm⁻¹.

    • Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the insoluble nature of the resin, solid-state NMR would be the preferred technique for detailed structural elucidation.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the resin. [10][12][13]The decomposition profile can indicate the temperature at which the resin starts to degrade, which is a measure of its thermal robustness. Typically, phenol-formaldehyde-based resins exhibit good thermal stability.

Applications: Metal Ion Uptake Studies

The primary application of ROF resins is in the chelation and removal of metal ions from aqueous solutions. [3][4][5][14][15]A batch equilibrium method can be employed to evaluate the metal ion uptake capacity.

Protocol for Batch Equilibrium Studies
  • Preparation of Metal Ion Solutions: Prepare standard solutions of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺) of known concentrations in deionized water.

  • Equilibration: In a series of flasks, place a known weight (e.g., 100 mg) of the dried ROF resin. To each flask, add a known volume (e.g., 50 mL) of the metal ion solution.

  • pH Adjustment: Adjust the pH of the solutions to different values using dilute HCl or NaOH, as the metal ion uptake is often pH-dependent.

  • Shaking: Shake the flasks at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: After equilibration, filter the resin and analyze the concentration of the metal ion remaining in the filtrate using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Uptake Capacity: The amount of metal ion adsorbed by the resin (qₑ, in mg/g) can be calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / W

    where:

    • C₀ is the initial concentration of the metal ion (mg/L)

    • Cₑ is the equilibrium concentration of the metal ion (mg/L)

    • V is the volume of the solution (L)

    • W is the weight of the resin (g)

Conclusion

The protocol outlined in this application note provides a reliable method for the synthesis of resacetophenone oxime-formaldehyde resins. The resulting polymer is a versatile chelating agent with significant potential in various fields requiring selective metal ion removal. The characterization techniques described are essential for verifying the successful synthesis and understanding the properties of the resin. Researchers are encouraged to adapt and optimize the reaction conditions to tailor the resin properties for their specific applications.

References

  • Organic Syntheses. Resacetophenone. Available at: [Link]

  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Journal of Life Sciences, 5(11), 87-92.
  • Chemistry Online. (2023). Acetophenone oxime preparation. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation. Available at: [Link]

  • WebAssign. Experiment 4 - Oxidation of Acetophenone. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Available at: [Link]

  • Organic Syntheses. Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Available at: [Link]

  • IDEAS/RePEc. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Available at: [Link]

  • ResearchGate. (2015). Uptake of heavy metal ions by chelating ion-exchange resin derived from p-hydroxybenzoic acid-formaldehyde-resorcinol: Synthesis, characterization and sorptiondynamics. Available at: [Link]

  • ResearchGate. (2010). Characterization of polyurethane resins by FTIR, TGA, and XRD. Available at: [Link]

  • Redalyc. (2018). A comparative study of Schiff base chelating resins: synthesis, uptake of heavy metal ions, and thermal studies. Available at: [Link]

  • e-Publications@Marquette. (1999). TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradation. Available at: [Link]

  • Royal Academy. (1978). Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. I. Available at: [Link]

  • SciELO. (2004). Characterization of the Curing Agents Used in Epoxy Resins with TG/FT-IR Technique. Available at: [Link]

  • MDPI. (2022). Experimental Study on Phenol-Formaldehyde Resin Aggregates as In-Depth Conformance Control Agents Stabilized by Polymer. Available at: [Link]

  • ResearchGate. (2007). Metal ions binding by chelating ligands from new polymer bearing amidoxime functional groups. Available at: [Link]

  • reposiTUm. (2020). Polymer Chemistry. Available at: [Link]

  • Romanian Reports in Physics. (2014). ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Available at: [Link]

  • Hilaris Publisher. (2024). Applications of Chelating Resins in Trace Metal Ion Analysis: A Comprehensive Review. Available at: [Link]

  • MDPI. (2018). Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions. Available at: [Link]

  • MDPI. (2021). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Available at: [Link]

  • Forest Products Laboratory. (2000). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Available at: [Link]

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Troubleshooting & Optimization

Optimizing pH for quantitative extraction with Resacetophenone oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the RAPOX Technical Support Hub

You are likely here because your metal recovery rates are inconsistent, or you are facing phase separation issues. Resacetophenone oxime (2,4-dihydroxyacetophenone oxime) is a powerful chelating agent, particularly for transition metals like Copper (Cu), Nickel (Ni), and Iron (Fe). However, its efficacy is governed almost entirely by pH control .

This guide bypasses generic advice. We focus on the thermodynamic reality of the extraction interface and provide the specific parameters required to achieve >99.9% quantitative recovery.

Module 1: The pH-Partition Mechanism (The "Why")

To troubleshoot extraction, you must understand the competing equilibria. RAPOX (


) acts as a weak acid. The extraction efficiency (

) is not just about mixing; it is a function of the oxime's dissociation versus the metal's hydrolysis.

The Core Equation:



Where:

  • 
     is the Distribution Ratio.
    
  • 
     is the extraction constant.
    
  • 
     is the concentration of RAPOX in the organic phase.
    
  • 
     is the charge of the metal ion.
    

The Causality Chain:

  • Low pH (Acidic): High

    
     suppresses the ionization of the oxime group. The reagent remains protonated (
    
    
    
    ) and cannot chelate the metal. Result: Zero extraction.
  • Optimum pH: The oxime releases a proton, forming a neutral, hydrophobic chelate (

    
    ) that partitions into the organic solvent (e.g., MIBK, Chloroform).
    
  • High pH (Basic): Metal ions begin to hydrolyze (

    
    , 
    
    
    
    ). Hydroxides are hydrophilic and do not extract. Result: Emulsions ("crud") and precipitation.
Visualizing the Equilibrium

RAPOX_Mechanism cluster_aqueous Aqueous Phase (pH Dependent) cluster_interface Interface cluster_organic Organic Phase M_ion Metal Ion (M²+) M_OH Hydrolysis (M(OH)₂) M_ion->M_OH High pH Precipitation Complex Chelation (M-RAPOX Complex) M_ion->Complex Reaction H_plus Acid (H+) H_plus->Complex Inhibits (Low pH) Extracted Extracted Species (MR₂) Complex->Extracted Partitioning (High D) RAPOX RAPOX Reagent (HR) RAPOX->Complex Diffusion

Figure 1: The competitive equilibrium at the solvent interface. Successful extraction requires balancing proton concentration to favor Chelation over Hydrolysis.

Module 2: Metal-Specific Optimization Data

The following parameters are derived from spectrophotometric and gravimetric studies. Use these set-points as your experimental baseline.

Metal IonOptimum pH Range

(nm)
Complex ColorCritical Interference
Copper (Cu²⁺) 4.0 – 5.5 380 - 410Buff / BrownFe(III) (Mask with fluoride)
Iron (Fe³⁺) 4.5 – 7.0 475 / 550Deep PurpleFluoride, Phosphates
Nickel (Ni²⁺) 7.5 – 9.0 N/A (Gravimetric)Pale GreenCu (Extract Cu first at pH 4)
Palladium (Pd²⁺) 1.0 – 3.0 390YellowGold, Platinum

Key Technical Insights:

  • Copper Selectivity: At pH 4.8 , Copper can be quantitatively estimated with <1% error even in the presence of Cadmium (Cd) or Nickel (Ni), as these metals require a higher pH to form stable complexes with RAPOX [1].

  • Iron Stability: The Fe-RAPOX complex is exceptionally stable between pH 4.5 and 7.0. Unlike many other reagents, it obeys Beer’s Law strictly at 475 nm, making it ideal for spectrophotometric determination [2].

  • Ammoniacal Solutions: For Nickel extraction, the solution must be ammoniacal (pH > 7.5). If your feed is acidic, you must buffer it; otherwise, the Ni-RAPOX complex will not form quantitatively [1].

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "third phase" or solid crud at the interface. What is happening? Diagnosis: This is likely Metal Hydrolysis . The Fix: You have exceeded the upper pH limit (likely pH > 8.0 for Cu/Fe). The metal is precipitating as a hydroxide (


) rather than extracting.
  • Action: Acidify the aqueous phase with 0.1M HCl to drop pH by 1.0 unit.

  • Action: Check if the organic solvent (e.g., MIBK or Chloroform) is saturated. Increase the volume of the organic phase.

Q2: My Iron (Fe) recovery is low, even at pH 5.0. Diagnosis: Anionic Interference. The Fix: Are you using phosphate buffers or is fluoride present in the sample? These anions form strong complexes with Fe(III) that compete with RAPOX.

  • Action: Switch to an Acetate-Acetic Acid buffer system. Avoid phosphate buffers entirely for Iron extraction [2].

Q3: Can I separate Copper and Nickel from the same solution? Diagnosis: Yes, by exploiting pH-Swing Extraction . The Protocol:

  • Adjust aqueous feed to pH 4.5 .

  • Extract with RAPOX in Chloroform. Result: Cu is extracted; Ni remains in the aqueous phase.

  • Separate phases.

  • Adjust the aqueous raffinate (now Cu-free) to pH 8.0 using dilute ammonia.

  • Extract again with fresh RAPOX. Result: Ni is extracted [1].[1]

Module 4: Validated Experimental Protocol

Objective: Quantitative Extraction of Copper (Cu²⁺) Reagents: 1% RAPOX in Rectified Spirit (Ethanol) or MIBK; 0.1M Sodium Acetate Buffer.

Step-by-Step Workflow
  • Feed Preparation:

    • Take an aliquot of solution containing 2.0 – 10.0 mg of Cu.[2]

    • Add 5 mL of Sodium Acetate/Acetic Acid buffer to stabilize pH at 4.8 .

    • Self-Validation: Measure pH with a calibrated probe. If pH < 4.0, recovery will drop below 90%.

  • Reagent Addition:

    • Add a 2-fold molar excess of RAPOX solution.

    • Observation: A brownish-yellow coloration indicates complex formation.

  • Extraction (Phase Contact):

    • Add 10 mL of organic solvent (Chloroform or MIBK).

    • Shake vigorously for 5 minutes . (Equilibrium is fast, but mass transfer requires surface area).

  • Phase Separation:

    • Allow to settle for 5 minutes.

    • Drain the lower organic layer (if using Chloroform) into a dry beaker.

  • Mass Balance Check (Critical Step):

    • Do not assume 100% extraction.

    • Take the aqueous raffinate and add 1 mL of fresh RAPOX.

    • Pass Criteria: If the aqueous phase remains colorless, extraction is quantitative (>99%).

    • Fail Criteria: If color develops, perform a second extraction.

Workflow Logic Diagram

Extraction_Protocol Start Start: Metal Solution pH_Adj Adjust pH to 4.8 (Acetate Buffer) Start->pH_Adj Add_R Add RAPOX Reagent (2x Molar Excess) pH_Adj->Add_R Mix Add Solvent (MIBK/CHCl3) Shake 5 mins Add_R->Mix Sep Phase Separation Mix->Sep Check Raffinate Check: Add fresh RAPOX Sep->Check End_Success Process Complete Quantitative Recovery Check->End_Success No Color Change Repeat Repeat Extraction (2nd Stage) Check->Repeat Color Develops Repeat->Mix

Figure 2: Operational workflow for ensuring quantitative recovery. The "Raffinate Check" loop is essential for validating the pH efficiency.

References
  • Krishna Reddy, Y. (1965).[2] Amperometric Estimation of Copper with Resacetophenone-Oxime. Proceedings of the Indian Academy of Sciences - Section A.

  • Bhatki, K. S., & Kabadi, M. B. (1958). Photometric study of iron-resacetophenone-oxime complex. Proceedings of the Indian Academy of Sciences - Section A.

  • Ramesh, V., & Rao, G. N. (1988). Solvent extraction of metals with commercial oxime extractant (LIX 622). Bulletin of Materials Science.

Sources

Common side reactions during the synthesis of acetophenone oximes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Acetophenone Oximes

Welcome to the technical support center for the synthesis of acetophenone oximes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and practical solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My acetophenone oxime synthesis is resulting in a persistently low yield. What are the likely causes and how can I improve it?

Plausible Causes:

A low yield in this nucleophilic addition reaction can often be traced back to several key factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or improper pH. The formation of the oxime is a reversible reaction, and unfavorable conditions can shift the equilibrium towards the starting materials.

  • Reagent Quality and Stoichiometry: The purity of your acetophenone and hydroxylamine hydrochloride is crucial. Impurities can introduce side reactions, and using an incorrect molar ratio of reactants can leave you with unreacted starting material.[1] For instance, an insufficient amount of hydroxylamine will naturally lead to incomplete conversion of the acetophenone.

  • Hydrolysis of the Product: Acetophenone oxime can be susceptible to hydrolysis, particularly under acidic conditions, which will revert it back to acetophenone.[2][3] This is a common issue during the work-up phase if acidic conditions are not properly neutralized.

  • Substrate Decomposition: Applying excessive heat during the reaction can lead to the decomposition of either the starting material or the product, resulting in a complex mixture of byproducts and a lower yield of the desired oxime.[2]

Troubleshooting & Solutions:

  • Optimize Reaction Conditions:

    • pH Control: The reaction is typically carried out under mildly basic or acidic conditions. If using hydroxylamine hydrochloride, a base like potassium hydroxide or sodium acetate is added to liberate the free hydroxylamine.[4][5][6][7] Ensure the pH is optimal for the reaction to proceed efficiently without promoting side reactions. You can monitor the pH of the reaction mixture and adjust as necessary.

    • Temperature Management: While some heat may be necessary to drive the reaction, avoid excessive temperatures.[2] Refluxing in a suitable solvent like ethanol is a common practice.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Polar protic solvents like methanol or ethanol are commonly used as they can effectively solvate the reactants.[8]

  • Verify Reagent Quality and Stoichiometry:

    • Use pure starting materials. If necessary, purify the acetophenone by distillation.

    • Ensure accurate weighing and molar ratio calculation of your reactants. A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the acetophenone.[8]

  • Careful Work-up Procedure:

    • After the reaction is complete, neutralize any excess acid carefully.

    • During extraction, use a suitable organic solvent like ethyl acetate and ensure thorough washing of the organic layer to remove any water-soluble impurities.[8]

Workflow for Troubleshooting Low Yield:

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize Optimize Conditions: - Increase reaction time - Adjust temperature - Verify pH incomplete->optimize Yes reagents Check Reagent Quality & Stoichiometry incomplete->reagents No success Yield Improved optimize->success impure Impure Reagents or Incorrect Ratio reagents->impure purify Purify/Verify Reagents Recalculate Stoichiometry impure->purify Yes workup Review Work-up Procedure impure->workup No purify->success hydrolysis Potential Hydrolysis workup->hydrolysis neutralize Ensure Proper Neutralization Minimize Contact with Acid hydrolysis->neutralize Yes neutralize->success

Caption: Troubleshooting workflow for low yield in acetophenone oxime synthesis.

FAQ 2: I am observing a significant amount of an amide byproduct in my reaction mixture. What is this, and how can I prevent its formation?

Plausible Cause: The Beckmann Rearrangement

The most common amide byproduct observed during acetophenone oxime synthesis or its subsequent handling is acetanilide, which arises from the Beckmann rearrangement.[9][10] This is an acid-catalyzed rearrangement of the oxime.

Mechanism of Beckmann Rearrangement:

  • Protonation of the Hydroxyl Group: In the presence of an acid, the hydroxyl group of the acetophenone oxime is protonated, forming a good leaving group (water).[10]

  • Rearrangement and Water Elimination: The group anti-periplanar to the leaving group (in this case, the phenyl group) migrates to the nitrogen atom, leading to the simultaneous elimination of water. This forms a nitrilium ion intermediate.[10][11]

  • Hydration and Tautomerization: The nitrilium ion is then attacked by water, and subsequent tautomerization of the resulting imidic acid form leads to the stable amide product, acetanilide.[11]

Prevention and Control:

  • Strict pH Control: The Beckmann rearrangement is acid-catalyzed. Therefore, maintaining a neutral or slightly basic pH during the synthesis and work-up is critical to suppress this side reaction.[10]

  • Temperature Management: Higher temperatures can promote the rearrangement.[2] Running the reaction at the lowest effective temperature can help minimize the formation of acetanilide.

  • Choice of Catalyst/Reagents: Certain reagents, particularly strong acids, will favor the Beckmann rearrangement. If you are intentionally aiming for the oxime, avoid reagents like concentrated sulfuric acid, phosphorus pentachloride, or trifluoroacetic acid, which are known to promote this rearrangement.[12]

Visualizing the Beckmann Rearrangement:

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement of Acetophenone Oxime acetophenone_oxime Acetophenone Oxime protonated_oxime Protonated Oxime acetophenone_oxime->protonated_oxime + H+ nitrilium_ion Nitrilium Ion Intermediate protonated_oxime->nitrilium_ion - H2O (Rearrangement) imidic_acid Imidic Acid nitrilium_ion->imidic_acid + H2O acetanilide Acetanilide (Amide Byproduct) imidic_acid->acetanilide Tautomerization

Caption: Mechanism of the Beckmann rearrangement side reaction.

FAQ 3: My final product appears to be a mixture of E/Z isomers. How can I control or predict the major isomer formed?

Plausible Cause: Formation of Geometric Isomers

Due to the presence of a carbon-nitrogen double bond and a lone pair on the nitrogen atom, acetophenone oxime can exist as two geometric isomers: the E-isomer and the Z-isomer. The formation of a mixture of these isomers is a common outcome of the synthesis.[4][5][6]

Factors Influencing Isomeric Ratio:

  • Thermodynamic Stability: In many cases, the isomeric ratio is under thermodynamic control, with the more stable isomer being the major product. For acetophenone oxime, the E-isomer is generally more stable and, therefore, the predominant form.[4] One study reported an 8:1 ratio of E to Z isomers.[4][5][6]

  • Reaction Conditions: The solvent, temperature, and pH can have some influence on the isomeric ratio, although often one isomer is strongly favored due to steric considerations.

Control and Characterization:

  • Controlling the Ratio: Achieving exclusive formation of one isomer can be challenging. However, understanding that the E-isomer is typically the major product is important for characterization.

  • Characterization: The presence of both isomers can be confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for the protons of each isomer will be observed.[4]

  • Separation: If a single isomer is required, chromatographic techniques such as column chromatography may be necessary to separate the mixture.

Summary of Common Side Products and Their Causes:

Side ProductPotential Cause(s)Key Analytical Signatures (Typical)
Unreacted AcetophenoneIncomplete reaction, hydrolysis of the oxime[2][3]Carbonyl (C=O) stretch in IR (~1685 cm⁻¹)
AcetanilideBeckmann rearrangement (acid-catalyzed)[9][10]Amide C=O stretch in IR (~1660 cm⁻¹), N-H stretch
Z-Acetophenone OximeFormation of geometric isomers[4][5][6]Distinct set of signals in ¹H and ¹³C NMR
Decomposition ProductsExcessive heat[2]Complex mixture, often with discoloration

Experimental Protocol: Synthesis of Acetophenone Oxime

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium Acetate (NaOAc)

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in water.[7]

  • Add a solution of potassium hydroxide in water to the flask.[7]

  • To this solution, add acetophenone.[7]

  • Add ethanol in small portions until the boiling solution becomes clear.[7]

  • Heat the mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC.[7][8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.[7]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as petroleum ether or an ethanol/water mixture.[7]

  • Dry the purified acetophenone oxime under vacuum.

References

  • Fiveable. Acetophenone Oxime Definition. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Quartarone, G. et al. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
  • ResearchGate. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. [Link]

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Google P
  • Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube. [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • Organic Syntheses. SYNTHESIS OF ACETOPHENONE O-ACETYL OXIME. [Link]

  • Academic Journal of Life Sciences. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.
  • PrepChem. Preparation of acetophenone oxime. [Link]

  • Mishra, P. (2006). Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V) in HCIO4-HF Mixture. Asian Journal of Chemistry, 18(1), 176-180.

Sources

Technical Support Center: Stabilizing Phenolic Oximes in Reflux Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for preventing the degradation of phenolic oximes during reflux reactions. Phenolic oximes are critical intermediates in numerous synthetic pathways; however, their inherent reactivity can lead to stability challenges under thermal stress. This document is designed to provide not just protocols, but the causal, mechanistic reasoning behind them to empower you to design robust and successful experiments.

Frequently Asked Questions & Troubleshooting Guides
Q1: My phenolic oxime appears to be degrading during reflux. What are the likely causes?

A1: Initial Diagnosis of Degradation Pathways

When a phenolic oxime degrades under reflux conditions, it is typically due to one of three competing chemical pathways, often exacerbated by heat and the presence of acidic, nucleophilic, or oxidative species. Understanding these pathways is the first step in diagnosing and solving the issue.

  • Hydrolysis: This is a common degradation route where the oxime's C=N bond is cleaved, reverting the compound to the parent phenolic aldehyde or ketone and hydroxylamine.[1][2] This reaction is often catalyzed by the presence of acid and water.[3][4][5] The reappearance of your starting carbonyl compound on a TLC or HPLC is a strong indicator of hydrolysis.

  • Beckmann Rearrangement: This is an acid-catalyzed isomerization of the oxime into an N-substituted amide.[6][7] The reaction is thermally promoted, making it a significant side reaction during reflux.[6] The formation of an unexpected, often more polar, amide impurity points towards this pathway. The specific stereoisomer of the oxime ( syn or anti to the migrating group) dictates the rearrangement's product.[8]

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by heat and the presence of atmospheric oxygen.[9] This can lead to the formation of quinone-like species or other colored impurities, often causing the reaction mixture to darken. The oxime functionality itself can also undergo oxidative degradation.[10]

Below is a diagram illustrating these primary degradation routes originating from a generic phenolic oxime.

G cluster_main Phenolic Oxime Under Reflux cluster_paths Degradation Pathways start Phenolic Oxime hydrolysis Hydrolysis Product (Phenolic Ketone/Aldehyde) start->hydrolysis Cause: Acid, H₂O Heat Accelerates beckmann Beckmann Product (Amide) start->beckmann Cause: Acid Heat Accelerates oxidation Oxidation Products (Quinones, etc.) start->oxidation Cause: O₂, Metal Traces Heat Accelerates

Caption: Primary degradation pathways for phenolic oximes during reflux.

Q2: My main impurity is the starting ketone/aldehyde. How do I prevent this hydrolytic degradation?

A2: Suppressing Hydrolysis of the Oxime

The observation of the parent carbonyl compound is a clear sign of hydrolysis. Since this reaction is acid-catalyzed, the primary strategies involve rigorous control of pH and water content.[2] Oximes are significantly more resistant to hydrolysis than hydrazones, but this stability decreases in acidic conditions.[3][4][5]

Causality: Protic acids protonate the oxime's hydroxyl group, making it a better leaving group, or protonate the nitrogen atom, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water.[4]

Troubleshooting Protocol: Minimizing Hydrolysis

  • pH Control: If your reaction tolerates it, add a non-nucleophilic, acid-scavenging base to the mixture.

    • Action: Add 1.1 to 2.0 equivalents of a hindered base like proton sponge (1,8-bis(dimethylamino)naphthalene) or 2,6-lutidine.

    • Justification: These bases will neutralize trace acidic impurities in reagents or solvents without interfering with the primary reaction. Avoid simple amines (e.g., triethylamine) if they can cause unwanted side reactions.

  • Use Anhydrous Conditions: Ensure all components of your reaction are free of water.

    • Action:

      • Dry your solvent over an appropriate drying agent (e.g., molecular sieves, sodium sulfate) before use.

      • Flame-dry the glassware under vacuum or in an oven (120 °C) overnight and cool it under a stream of inert gas (Nitrogen or Argon) just before use.

      • Ensure all starting materials are anhydrous.

  • Solvent Selection: The choice of solvent has a profound impact on stability. Aprotic solvents are generally preferred to minimize hydrolysis.

    • Action: Switch from protic solvents (like ethanol, methanol) to aprotic solvents (like Toluene, Dioxane, or DMF). Refer to the table below for guidance.

Data Table: Solvent Selection Guide for Oxime Stability

Solvent ClassExamplesImpact on HydrolysisRecommendation
Protic Methanol, WaterCan act as a proton source and a nucleophile, promoting hydrolysis.Avoid unless required for the reaction mechanism.
Aprotic Polar DMF, DMSO, THFDo not act as a proton source. Generally good for stability.Recommended. Ensure solvent is anhydrous.
Aprotic Non-Polar Toluene, HexaneInert and do not promote hydrolysis.Highly Recommended if solubility permits.
Q3: I'm observing an unexpected amide byproduct. How can I suppress the Beckmann Rearrangement?

A3: Preventing the Beckmann Rearrangement

The formation of an amide is the hallmark of a Beckmann rearrangement.[8] This reaction is strongly promoted by acid and heat, which facilitates the conversion of the oxime's hydroxyl into a good leaving group, initiating the alkyl or aryl migration.[6][7]

Causality: The reaction begins with the protonation of the oxime's hydroxyl group, which then leaves as water. Simultaneously, the group anti (trans) to the departing hydroxyl group migrates to the nitrogen atom, creating a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide after tautomerization.[6]

Troubleshooting Protocol: Suppressing Beckmann Rearrangement

  • Strict Temperature Control:

    • Action: Lower the reaction temperature. If refluxing in toluene (b.p. 111 °C) causes the rearrangement, try switching to a lower-boiling solvent like THF (b.p. 66 °C), if your desired reaction allows. Operate at the minimum temperature required for the primary reaction to proceed at an acceptable rate.

  • Avoid Protic Acids:

    • Action: Replace strong protic acid catalysts (e.g., H₂SO₄, HCl) with milder reagents known to promote the desired transformation without inducing the rearrangement. Some reagents are specifically designed to facilitate reactions under neutral conditions.[11]

    • Justification: Many reagents can activate the oxime hydroxyl group for rearrangement.[8][12] If an acid catalyst is necessary for your primary reaction, use the lowest possible catalytic amount.

  • Buffer the Reaction Medium:

    • Action: As with hydrolysis, the use of a non-nucleophilic base or a buffer system can neutralize trace acids that might be catalyzing the rearrangement.

Q4: The reaction mixture is darkening, and I see multiple unidentified spots on my TLC. Could this be oxidation, and how do I stop it?

A4: Preventing Oxidative Degradation

A darkening color and the appearance of a complex mixture of byproducts often indicate oxidative degradation. Phenols are electron-rich and can be oxidized to quinones, which are often highly colored.[9] High temperatures and the presence of atmospheric oxygen create ideal conditions for such unwanted reactions.

Causality: Free radical mechanisms are often involved. Trace metals can catalyze the formation of reactive oxygen species, which then attack the electron-rich phenol ring or other vulnerable sites on the molecule.[13]

Troubleshooting Protocol: Creating an Oxygen-Free Environment

The most effective way to prevent oxidation is to rigorously exclude oxygen from the reaction. This is achieved by performing the reflux under an inert atmosphere.[14]

Step-by-Step Protocol: Reflux Under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is clean and oven- or flame-dried to remove water, which can interfere with some inerting techniques.

  • Assemble the Apparatus: Assemble your reflux setup (round-bottom flask and condenser) while it is still hot and immediately place it under vacuum to remove air, then backfill with an inert gas like Nitrogen (N₂) or Argon (Ar). Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[15]

  • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be done by bubbling N₂ or Ar through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Connect the top of the reflux condenser to a gas bubbler or a balloon filled with the inert gas.[16][17] This maintains a positive pressure of inert gas throughout the reaction, preventing air from entering the system.[18]

  • Consider Antioxidants: If inerting the atmosphere is not sufficient or feasible, consider adding a radical scavenger.

    • Action: Add a small amount (0.1-1 mol%) of a synthetic antioxidant like Butylated Hydroxytoluene (BHT) or Tert-butylhydroquinone (TBHQ).[19] These compounds are phenolic themselves and act as radical traps, sacrificially oxidizing to protect your primary molecule.[20][21]

Workflow Diagram: Setting Up an Inert Atmosphere Reflux

G A 1. Assemble Dry Glassware (Flask + Condenser) B 2. Connect to Schlenk Line or Gas Manifold A->B C 3. Purge System (3x Vacuum/Inert Gas Cycles) B->C D 4. Add Degassed Solvent and Reagents via Syringe C->D E 5. Attach Gas Outlet (Balloon or Bubbler) D->E F 6. Begin Heating to Reflux E->F

Caption: Workflow for setting up an oxygen-free reflux reaction.

Q5: How can I monitor the stability of my phenolic oxime during the reaction?

A5: Effective Reaction Monitoring with Thin-Layer Chromatography (TLC)

Proactive monitoring is crucial to identify degradation as it happens, allowing you to adjust conditions before the entire batch is lost. Thin-Layer Chromatography (TLC) is a fast and effective technique for this purpose.[22][23][24]

Step-by-Step Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil. Mark three lanes: "SM" for Starting Material, "C" for Cospot, and "R" for Reaction Mixture.[25]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your pure phenolic oxime.

    • In the "C" lane, apply a spot of the starting material first, and then carefully spot the reaction mixture directly on top of it.

    • In the "R" lane, spot only the reaction mixture.

  • Develop and Visualize: Place the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Let the solvent run up the plate. Visualize the spots under a UV lamp and circle them with a pencil. You can also use staining agents like iodine or potassium permanganate.

  • Interpret the Results:

    • Ideal Reaction: The "SM" spot should diminish in the "R" lane over time, being replaced by a new spot for your desired product. The "C" spot will show two distinct spots if the product and starting material have different mobilities (Rf values).

    • Degradation (Hydrolysis): You will see a spot in the "R" lane that corresponds to the Rf of your original phenolic ketone/aldehyde starting material.

    • Degradation (Other): The appearance of multiple new spots, or streaking from the baseline, indicates the formation of various byproducts, possibly from rearrangement or oxidation.

By taking samples every 30-60 minutes, you can get a clear picture of when degradation begins, correlating it with reaction time and temperature, and take corrective action. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to precisely measure the percentage of remaining starting material and the formation of any impurities.[10]

References
  • Zhang, Y., et al. (2021). Identification and regeneration of degradation products from phenolic hydroxyoxime-based extractant in long-term copper solvent extraction plant. Hydrometallurgy, 206, 105763. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Raju, N. A., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(10), 4561-4568. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • Guan, F., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(32), 19653-19659. [Link]

  • Jones, M. W., et al. (2014). The structures of phenolic oximes and their complexes. Coordination Chemistry Reviews, 268, 1-20. [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Gulevich, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(13), 8574-8665. [Link]

  • Wikipedia. (2023). Oxime. [Link]

  • Paatero, E., et al. (2012). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Journal of Industrial and Engineering Chemistry, 18(1), 329-338. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie. [Link]

  • Worek, F., et al. (1993). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 67(8), 570-576. [Link]

  • Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

  • The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere. [Link]

  • Adwas, A. A., et al. (2019). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Oxidative Medicine and Cellular Longevity, 2019, 3721341. [Link]

  • Kovaříková, P., et al. (2003). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Planar Chromatography--Modern TLC, 16(5), 362-366. [Link]

  • Decker, E. A., et al. (2012). Understanding antioxidant mechanisms in preventing oxidation in foods. In Oxidation in foods and beverages and antioxidant applications (pp. 1-21). Woodhead Publishing. [Link]

  • Mondal, P., et al. (2020). A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. Journal of the Iranian Chemical Society, 17, 2489-2501. [Link]

  • University of York, Department of Chemistry. (n.d.). Reflux under an inert atmosphere. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Boubaker, Z., et al. (2024). Advances in the Use of Four Synthetic Antioxidants as Food Additives for Enhancing the Oxidative Stability of Refined Sunflower Oil (Helianthus annuus L.). Foods, 13(12), 1856. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Reddit. (2022). Refluxing in inert environment setup. [Link]

  • Kumar, P., et al. (2020). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Kovaříková, P., et al. (2003). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. Journal of Planar Chromatography--Modern TLC, 16(5), 362-366. [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • De Luca, L., et al. (2002). Beckmann rearrangement of oximes under very mild conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]

  • Longdom Publishing. (n.d.). Oxidative Reactions Role in the Synthesis of Organic Compounds. [Link]

  • Lorke, D. E., et al. (1987). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(5), 327-332. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Kumar, Y., et al. (2017). Natural antioxidants to reduce the lipid oxidation process of meat and meat products: A review. International Journal of Chemical Studies, 5(4), 119-124. [Link]

  • University of Toronto. (n.d.). Reflux under an inert atmosphere. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

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Technical Support Center: Purification Strategies for Syntheses Involving 2,4-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of unreacted 2,4-dihydroxyacetophenone from your final product. As a key starting material in the synthesis of pharmaceuticals and other complex molecules, its effective removal is critical for obtaining high-purity compounds.[1][2] This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your purification schemes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 2,4-Dihydroxyacetophenone that I can exploit for its removal?

A: Understanding the physicochemical properties of 2,4-dihydroxyacetophenone (also known as Resacetophenone) is the foundation of an effective purification strategy. Two key characteristics are paramount: its acidity and its solubility profile.

  • Acidity (pKa): The molecule contains two phenolic hydroxyl groups. The most acidic of these has a predicted pKa of approximately 7.9.[3][4] This moderate acidity is the most powerful tool at your disposal. It means that 2,4-dihydroxyacetophenone can be converted into its water-soluble anionic form (a phenoxide) by treatment with a suitable aqueous base, such as sodium hydroxide. This allows for its selective removal from a non-acidic or less-acidic product via liquid-liquid extraction.

  • Solubility Profile: 2,4-Dihydroxyacetophenone has low solubility in water (approx. 1 g/L) and non-polar solvents like benzene and chloroform, but is soluble in polar organic solvents such as ethanol, methanol, and glacial acetic acid.[3][5][6] This differential solubility is the basis for purification by recrystallization or column chromatography.

PropertyValueImplication for SeparationSource
Molecular Weight 152.15 g/mol Standard for a small organic molecule.[7]
Melting Point 143-147 °CCan be used as a preliminary purity check.[6]
pKa (Strongest Acidic) ~7.9Allows for deprotonation with aqueous base.[4]
Water Solubility Low (1 g/L at 20°C)The neutral form is insoluble in water.[6]
Organic Solubility Soluble in alcohols, DMSO; Insoluble in benzene, chloroform.Guides solvent selection for chromatography & recrystallization.[3][6]
Q2: Which purification method is the best choice for my specific reaction?

A: The optimal method depends entirely on the properties of your desired product. Use the following logic tree to guide your decision.

G cluster_extraction Acid-Base Extraction Path cluster_other Alternative Paths start Is your product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? acidic_q Is your product acidic? (e.g., contains carboxylic acid or phenol) start->acidic_q Yes water_soluble_q Is your product water-soluble? start->water_soluble_q No extraction Acid-Base Extraction is ideal. acidic_q->extraction No, or much less acidic than 2,4-DHAP chromatography_recryst Use Recrystallization or Chromatography. acidic_q->chromatography_recryst Yes chromatography Column Chromatography is the best choice. water_soluble_q->chromatography Yes recrystallization Recrystallization may be possible. water_soluble_q->recrystallization No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guides for the most common and effective purification techniques.

Method 1: Acid-Base Extraction

This is often the most efficient method for removing phenolic impurities from neutral or basic products. The strategy involves using a basic aqueous solution to selectively ionize the acidic 2,4-dihydroxyacetophenone, pulling it from the organic phase into the aqueous phase.[8][9]

Troubleshooting Common Issues:

  • Issue: Emulsion Formation During Extraction.

    • Cause: High concentration of solutes, vigorous shaking, or presence of surfactants.

    • Solution: Let the separatory funnel stand for 10-20 minutes. Gently swirl instead of shaking vigorously. Add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]

  • Issue: My product is lost into the aqueous layer.

    • Cause: Your product may be more acidic than anticipated and is also being deprotonated by the base.

    • Solution: Use a weaker base. If you are using 1M NaOH, try switching to a saturated sodium bicarbonate (NaHCO₃) solution. Bicarbonate is generally only basic enough to extract stronger acids like carboxylic acids, but may not efficiently extract phenols. A dilute (e.g., 0.1M) NaOH solution is a good compromise. Perform a small-scale test extraction and analyze both layers by TLC to confirm.

  • Issue: The 2,4-dihydroxyacetophenone remains in the organic layer.

    • Cause: Insufficient base was used, or the extraction was not thorough enough.

    • Solution: Ensure you are using at least 1.5-2.0 molar equivalents of base relative to the maximum possible amount of unreacted starting material. Repeat the extraction 2-3 times with fresh aqueous base, as partitioning is an equilibrium process. Confirm the pH of the aqueous layer is >10 after extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Choose a solvent in which your product is highly soluble.

  • First Wash (Base Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M aqueous sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and invert it, ensuring to vent frequently to release any pressure. Shake gently for 30-60 seconds.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of 2,4-dihydroxyacetophenone.

  • Repeat: Repeat steps 2-4 two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_org Organic Phase cluster_aq Aqueous Phase start Crude Mixture (Product + 2,4-DHAP) in Ethyl Acetate base 0.5 M NaOH (aq) start->base Mix & Separate end Pure Product in Ethyl Acetate base->end Product remains waste Aqueous Waste (Sodium 2,4-dihydroxyphenoxide) base->waste 2,4-DHAP extracted

Caption: Workflow for Acid-Base Extraction.

Method 2: Recrystallization

This classical purification technique relies on the solubility difference between your product and the unreacted 2,4-dihydroxyacetophenone in a specific solvent at different temperatures. It is most effective when the starting material is present as a minor impurity.

Troubleshooting Common Issues:

  • Issue: No crystals form upon cooling.

    • Cause: The solution is too dilute, or the chosen solvent is too good at dissolving the compound even at low temperatures.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a seed crystal of the pure product. As a last resort, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.

  • Issue: The product "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may also be lower than the temperature of the solution.

    • Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). Adding slightly more solvent can also help.

  • Issue: The recovered crystals are still impure.

    • Cause: The impurity (2,4-dihydroxyacetophenone) has co-precipitated with the product. This happens if the impurity is present in a large amount or has similar solubility to the product.

    • Solution: The recrystallization may need to be repeated. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. For significantly impure samples, consider a preliminary purification by another method (like extraction) before recrystallization. A procedure for purifying a similar compound, 2,6-dihydroxyacetophenone, involves using an ethanol/water solvent system, which could be a good starting point.[10]

Experimental Protocol: Recrystallization from an Ethanol/Water System

  • Solvent Screening: In a test tube, dissolve a small amount of your crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy (the saturation point). If the solution clears upon adding a drop more of hot ethanol, this solvent pair is promising.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Saturation: While keeping the solution hot, add hot water dropwise until a persistent turbidity is observed. Add a final drop or two of hot ethanol to just re-clarify the solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Method 3: Flash Column Chromatography

Chromatography is a highly versatile but more resource-intensive method. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[11]

Troubleshooting Common Issues:

  • Issue: Poor separation between product and 2,4-dihydroxyacetophenone (overlapping spots on TLC).

    • Cause: The polarity of the mobile phase is not optimal.

    • Solution: The goal is to find a solvent system where the product and impurity have a good separation in their retention factors (Rf), ideally with a ΔRf > 0.2. Since 2,4-dihydroxyacetophenone is quite polar due to its two hydroxyl groups, your product is likely less polar.

      • If spots are too high (Rf > 0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch from 30% ethyl acetate in hexanes to 20%).

      • If spots are too low (Rf < 0.1): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 30%).

  • Issue: The compound is streaking on the TLC plate/column.

    • Cause: The compound is very polar and interacting too strongly with the acidic silica gel. It can also be caused by overloading the column.

    • Solution: Add a small amount (0.5-1%) of a modifier to the mobile phase. For acidic compounds like phenols, adding a little acetic acid can improve peak shape by keeping the compound protonated. Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica gel weight).

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for separating moderately polar compounds is a mixture of ethyl acetate and hexanes. Find a ratio that gives your product an Rf of ~0.3-0.4 and separates it well from the 2,4-dihydroxyacetophenone spot (which will be more polar, lower Rf).

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_setup Setup cluster_run Elution cluster_analysis Analysis A 1. Pack column with silica gel B 2. Load crude mixture (Product + 2,4-DHAP) A->B C 3. Add mobile phase (e.g., Hexanes/EtOAc) B->C D 4. Collect fractions C->D E 5. Analyze fractions by TLC D->E F 6. Combine pure fractions and evaporate solvent E->F G Pure Product F->G

Caption: General workflow for Flash Column Chromatography.

References

  • Solubility of Things. (n.d.). 2',4'-Dihydroxyacetophenone.
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]

  • ResearchGate. (2022). if we react 2,4 dihydroxyacetophenone with benzaldehyde we get a chalcone..So what conditions are required in order to get the product correctly..? Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved from [Link]

  • Professor Dave Explains. (2020). Acid-Base Extraction. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
  • Organic Syntheses. (n.d.). Resacetophenone. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,4-Dihydroxyacetophenone. Retrieved from [Link]

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Technical Support Center: Optimizing Oximation of Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the oximation of hydroxyacetophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction times and achieve high yields and purity in your experiments.

Understanding the Reaction: A Foundation for Optimization

The oximation of hydroxyacetophenones is a nucleophilic addition-elimination reaction where a hydroxyacetophenone reacts with hydroxylamine, typically in the form of hydroxylamine hydrochloride (NH₂OH·HCl), to form the corresponding oxime. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

The reaction rate is significantly influenced by several factors, including pH, temperature, catalyst, and solvent. A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing your experimental setup.

The Oximation Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the hydroxyacetophenone. This step is reversible and leads to the formation of a tetrahedral intermediate called a carbinolamine.

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the oxime. This step is typically the rate-determining step and is often acid or base-catalyzed.

OximationMechanism

Troubleshooting Guide: A Q&A Approach to Common Experimental Issues

This section is structured to directly address specific problems you may encounter during the oximation of hydroxyacetophenones.

Question 1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?

Answer: A sluggish reaction is one of the most common issues. Several factors, often interlinked, can be responsible. Here’s a systematic approach to diagnose and resolve the problem:

1. Sub-optimal pH:

  • The "Why": The oximation reaction rate is highly pH-dependent. The rate-determining step, dehydration of the carbinolamine intermediate, is catalyzed by both acid and base. However, at very low pH, the hydroxylamine becomes protonated (⁺NH₃OH), rendering it non-nucleophilic and halting the initial addition step. At very high pH, the concentration of protons needed to facilitate the departure of the hydroxyl group as water is too low. The optimal pH for oximation is typically weakly acidic, around 4-5[1].

  • Troubleshooting Steps:

    • Measure the pH: Use a calibrated pH meter to check the pH of your reaction mixture.

    • Adjust the pH:

      • If using hydroxylamine hydrochloride, a base (e.g., sodium acetate, sodium hydroxide, or potassium carbonate) is required to liberate the free hydroxylamine and adjust the pH to the optimal range. The amount of base is crucial; typically 1 to 3 moles of base per mole of hydroxylamine are used to achieve acceptable reaction rates[1].

      • If the pH is too low (< 4), cautiously add a dilute solution of a suitable base (e.g., 1M NaOH or NaOAc solution) dropwise while monitoring the pH.

      • If the pH is too high (> 6), add a dilute acid (e.g., 0.1M HCl) to bring it into the optimal range.

2. Inadequate Temperature:

  • The "Why": Like most chemical reactions, the rate of oximation increases with temperature. If the reaction is being run at room temperature and is proceeding slowly, gentle heating can significantly accelerate it.

  • Troubleshooting Steps:

    • Increase the reaction temperature in increments of 10-20°C. For many hydroxyacetophenone oximations, temperatures between 50°C and 80°C are effective[2].

    • Monitor the reaction progress by TLC or another suitable analytical method to avoid potential side reactions at higher temperatures.

3. Insufficient Mixing:

  • The "Why": If the reaction is heterogeneous (e.g., if the hydroxyacetophenone has limited solubility in the chosen solvent), efficient mixing is critical to ensure the reactants are in close contact.

  • Troubleshooting Steps:

    • Increase the stirring rate.

    • Consider using a mechanical stirrer for larger-scale reactions or viscous mixtures.

4. Reagent Purity and Stoichiometry:

  • The "Why": The purity of your starting hydroxyacetophenone is important. Impurities can potentially interfere with the reaction. Additionally, using an insufficient amount of hydroxylamine will result in incomplete conversion.

  • Troubleshooting Steps:

    • Ensure your hydroxyacetophenone is of high purity. If necessary, recrystallize it before use[3][4].

    • Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) and a corresponding amount of base to drive the reaction to completion. Some protocols suggest using up to 3 equivalents of hydroxylamine hydrochloride and base for challenging substrates[5].

TroubleshootingSlowReaction

Question 2: My reaction has produced a mixture of products, or the yield of the desired oxime is low. What are the possible side reactions and how can I minimize them?

Answer: Low yields and product mixtures often point to the occurrence of side reactions. Here are some common culprits and their solutions:

1. Beckmann Rearrangement:

  • The "Why": Under strongly acidic conditions and/or at high temperatures, the newly formed oxime can undergo a Beckmann rearrangement to form the corresponding amide (in this case, an N-acyl aminophenol).

  • How to Minimize:

    • Maintain the pH in the weakly acidic range (4-5). Avoid using strong acids as catalysts unless the Beckmann rearrangement is the desired subsequent step.

    • Avoid excessive heating. Use the lowest temperature that provides a reasonable reaction rate.

2. Hydrolysis of the Oxime:

  • The "Why": Oximation is a reversible reaction. In the presence of excess water and under certain pH conditions, the oxime can hydrolyze back to the starting hydroxyacetophenone.

  • How to Minimize:

    • While water is often a co-solvent, using a large excess should be avoided if hydrolysis becomes an issue.

    • Ensure the work-up procedure effectively removes the aqueous phase from the product.

3. Formation of E/Z Isomers:

  • The "Why": Ketoximes can exist as a mixture of geometric isomers (E and Z). While not strictly a side reaction that lowers the overall oxime yield, the formation of a mixture can complicate purification and characterization. The ratio of these isomers can be influenced by reaction conditions[6].

  • How to Address:

    • The E and Z isomers can often be identified and quantified by NMR spectroscopy, as the chemical shifts of the protons and carbons near the C=N bond will differ[7][8].

    • In many cases, one isomer is thermodynamically more stable and may become the major product upon equilibration. Extended reaction times or gentle heating might favor the formation of the more stable isomer.

    • If a single isomer is required, chromatographic separation (e.g., column chromatography) may be necessary.

Question 3: I am having difficulty purifying my hydroxyacetophenone oxime. What are the common impurities and effective purification methods?

Answer: Effective purification is crucial for obtaining a high-quality product.

Common Impurities:

  • Unreacted Hydroxyacetophenone: This is the most common impurity, especially if the reaction has not gone to completion.

  • Hydroxylamine/Hydroxylamine Salts: Residual reagents from the reaction.

  • Side Products: As discussed in the previous question.

Purification Strategies:

  • Work-up to Remove Water-Soluble Impurities:

    • After the reaction is complete, quenching with water and extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane) is a standard first step.

    • Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can help remove any remaining acidic components.

    • A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase.

  • Recrystallization:

    • Recrystallization is often a highly effective method for purifying solid oximes and removing unreacted starting material[3].

    • Common solvent systems for recrystallization of hydroxyacetophenone derivatives include ethanol/water mixtures[4][9]. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals.

  • Column Chromatography:

    • If recrystallization is ineffective or if a mixture of E/Z isomers needs to be separated, silica gel column chromatography is a viable option.

    • A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the components.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the oximation of hydroxyacetophenones?

A1: The choice of solvent depends on the solubility of the specific hydroxyacetophenone isomer. Ethanol, methanol, and aqueous mixtures of these alcohols are commonly used. For some catalytic systems, other solvents like tetrahydrofuran (THF) have been shown to increase the yield of 4-hydroxyacetophenone oxime[2][10]. It is often a matter of empirical optimization for your specific substrate.

Q2: How can I monitor the progress of my oximation reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material (hydroxyacetophenone) and the product (oxime). The starting material is typically more polar than the oxime. Staining with a potassium permanganate (KMnO₄) solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q3: Is it necessary to use a catalyst for this reaction?

A3: While the oximation reaction can proceed without a catalyst, especially with heating, the use of a catalyst can significantly improve the reaction rate and yield. Weakly acidic or basic conditions inherently provide catalysis. For industrial applications or more challenging substrates, heterogeneous catalysts such as titanium-containing molecular sieves (e.g., TS-1) have been developed to enhance efficiency and facilitate catalyst recovery[10].

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: While many hydroxyacetophenone oximes are solids at room temperature, some may be oils or low-melting solids, especially if they are a mixture of E/Z isomers or if impurities are present. First, ensure that all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary. It is also possible that the product will solidify upon standing, sometimes aided by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure compound if available.

Q5: What are the visual cues of a successful or a failing reaction?

A5:

  • Successful Reaction: Often, the starting hydroxyacetophenone will be fully dissolved. As the reaction progresses, the formation of a precipitate (the oxime product) may be observed, especially upon cooling. A clean TLC with the disappearance of the starting material spot and the appearance of a new product spot is the most reliable indicator.

  • Failing/Stalled Reaction: The reaction mixture may remain unchanged in appearance for an extended period. A TLC plate will show a significant amount of starting material remaining with little to no product formation. The development of a dark color could indicate decomposition or side reactions, particularly if the temperature is too high.

Data Summary and Protocols

Table 1: Reaction Conditions and Yields for Oximation of Hydroxyacetophenones
Hydroxyacetophenone IsomerReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxyacetophenoneNH₂OH·HCl, NaOHWater/EthanolReflux1>90 (crude)[3]
4-HydroxyacetophenoneNH₃, H₂O₂THF80535[2][10]
2-HydroxyacetophenoneNH₂OH·HCl, BaseNot specifiedNot specifiedNot specifiedNot specified[11]
Acetophenone (for comparison)NH₂OH·HCl, KOHWaterRoom TempNot specified31[6]
Experimental Protocol: General Procedure for the Oximation of 4-Hydroxyacetophenone

Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific experimental setup and scale. Always perform a thorough risk assessment before starting any chemical reaction.

Materials:

  • 4-Hydroxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyacetophenone (1.0 eq) in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 4-hydroxyacetophenone.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation: Reduce the volume of ethanol on a rotary evaporator. The product may precipitate out. If not, add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture[3][4].

  • Characterization: Dry the purified product under vacuum and characterize by appropriate methods (e.g., melting point, NMR, IR).

References

  • Synthesis of Acetaminophen by Liquid Phase Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime over Nano-Ordered Zn-MCM-41. (n.d.). Sciforum.
  • Bawa, R. A., & Friwan, M. M. (n.d.).
  • Process for preparing 4-hydroxyacetophenone oxime. (1996).
  • Method for purification of 4-hydroxyacetophenone. (2020).
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). MDPI.
  • Oximation of 2hydroxyacetophenone (squares) and salicylaldehyde (circles) 8 with hydroxylamine in a batch reactor at pH 6.8 (A). Reaction temperature. (n.d.).
  • Theoretical Study on Z/E Selectivity in the Oxim
  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2023).
  • Method for purification of 4-hydroxyacetophenone. (2020).
  • Oxime synthesis - how to convert/remove unreacted aldehyde? (2013).
  • Kalia, J., & Raines, R. T. (2008). Oxime ligation: a new discovery in bioconjugation.
  • Process for perparing 4-hydroxyacetophenone oxime. (1995).
  • Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. (2019). YouTube.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • What are some common mistakes made when solving problems involving organic reaction mechanisms? (2024). Quora.
  • A Development of Rapid, Practical and Selective Process for Prepar
  • Process for perparing 4-hydroxyacetophenone oxime. (1995).
  • A Comparative Study of Kinetics of Oxidation of Some acetophenones by Hexacyanoferrate [III] in alkaline medium. (2019). IJERA.
  • Selective Synthesis of E and Z Isomers of Oximes. (2025).
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  • Things To Avoid: Top 8 Lab Mistakes Made by Students. (2022). Bio-Analysis Centre.
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  • identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf. (2010). TSI Journals.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of the DPPH Antioxidant Assay Using Synthetic Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of antioxidant research, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay stands as a cornerstone for evaluating the radical scavenging capabilities of various compounds.[1][2][3][4] Its popularity stems from its simplicity, cost-effectiveness, and rapid nature.[1][2][3][4] However, to ensure the generation of reliable and reproducible data, a thorough validation of the assay using well-characterized synthetic phenolic compounds is not just recommended—it is imperative. This guide provides an in-depth, experience-driven approach to validating the DPPH assay, moving beyond a mere recitation of steps to explain the underlying scientific principles and rationale.

The Chemistry Behind the Color: Understanding the DPPH Assay

The DPPH assay is a colorimetric method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[1] DPPH, in its radical form, possesses a deep purple color with a characteristic absorbance maximum around 517 nm.[1][2] When a hydrogen atom or an electron is donated by an antioxidant, the DPPH radical is reduced to its non-radical form, DPPH-H, resulting in a color change from purple to yellow.[1][5] This decolorization is directly proportional to the amount of radical scavenged, and thus, the antioxidant capacity of the sample.[1]

The reaction mechanism can be complex, involving both hydrogen atom transfer (HAT) and single electron transfer (SET) pathways, with the predominant mechanism being influenced by the solvent and the structure of the antioxidant.[3][6][7][8] Phenolic compounds, the focus of this guide, are excellent antioxidants due to their ability to readily donate a hydrogen atom from their hydroxyl groups to the DPPH radical.[9]

Diagram 1: DPPH Radical Scavenging by a Phenolic Antioxidant

DPPH_Reaction DPPH DPPH• (Purple) Stable Free Radical DPPH_H DPPH-H (Yellow) Reduced Form DPPH->DPPH_H Donates H• Antioxidant Ar-OH (Phenolic Antioxidant) Hydrogen Donor Antioxidant_Radical Ar-O• Antioxidant Radical Antioxidant->Antioxidant_Radical Loses H•

Caption: Reaction of DPPH radical with a phenolic antioxidant.

Setting the Stage: Essential Reagents and Equipment

Before embarking on the validation process, meticulous preparation of reagents and calibration of equipment are paramount.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity is crucial.

  • Synthetic Phenolic Standards:

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, widely used as a reference standard.[7]

    • Gallic Acid (3,4,5-trihydroxybenzoic acid): A common phenolic acid with strong antioxidant activity.[1]

    • Ascorbic Acid (Vitamin C): A well-known antioxidant, useful for comparison.

  • Solvent: Methanol or ethanol are the most common choices as DPPH is readily soluble in these organic solvents.[10] The choice should be consistent throughout the experiment.

Equipment:

  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Timer

The Blueprint for Success: A Validated Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks and controls to ensure the integrity of your results.

Step 1: Preparation of Stock Solutions

  • DPPH Stock Solution (0.6 mM): Accurately weigh 23.8 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.[11] Wrap the flask in aluminum foil and store it at 4°C in the dark, as DPPH is light-sensitive.[10][11]

  • DPPH Working Solution (0.06 mM): Dilute 10 mL of the DPPH stock solution to 100 mL with methanol.[11] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

  • Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Trolox, Gallic Acid, and Ascorbic Acid in methanol. For Trolox, which can be difficult to dissolve in water, initial dissolution in a small amount of methanol before adding water can be effective.[12]

Step 2: Preparation of Standard Dilutions

  • Prepare a series of dilutions from the stock solutions of Trolox, Gallic Acid, and Ascorbic Acid. A typical concentration range for the calibration curve could be 5 to 100 µg/mL.[13]

Step 3: The Assay Procedure

  • Pipette a specific volume of the standard or sample solution into a test tube.

  • Add a fixed volume of the DPPH working solution to each tube.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes). The optimal incubation time should be determined during method development.

  • Measure the absorbance of the solution at 517 nm using the spectrophotometer.

  • A blank containing only the solvent and the DPPH working solution should be run in parallel.

Diagram 2: Experimental Workflow for DPPH Assay Validation

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solutions (Stock & Working) mix Mix Standard/Sample with DPPH Solution prep_dpph->mix prep_standards Prepare Standard Solutions (Trolox, Gallic Acid, etc.) prep_standards->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for DPPH antioxidant assay validation.

The Litmus Test: Key Validation Parameters

Analytical method validation ensures that the method is suitable for its intended purpose.[14][15][16] For the DPPH assay, the following parameters are crucial:

  • Linearity and Range: This establishes the concentration range over which the assay is accurate and precise.[15][17] A linear relationship should be observed between the concentration of the antioxidant and the percentage of DPPH radical scavenging. A minimum of five concentrations is recommended to establish linearity.[17]

  • Accuracy: This is the closeness of the test results to the true value.[15][17] It can be assessed by spiking a sample with a known amount of a standard antioxidant and calculating the percent recovery.

  • Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15][17] It is usually expressed as the relative standard deviation (RSD).

  • Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[15][17] In the context of the DPPH assay, this involves ensuring that the color of the sample itself does not interfere with the absorbance reading at 517 nm. A sample blank (sample plus solvent without DPPH) should be run to correct for any background absorbance.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Crunching the Numbers: Data Analysis and Interpretation

The primary outcome of the DPPH assay is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13][18] A lower IC50 value indicates a higher antioxidant activity.

Calculation of Percent Inhibition:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the sample.

  • Abs_sample is the absorbance of the DPPH solution with the sample.

Determining the IC50 Value:

The IC50 value is determined by plotting a graph of the percentage of inhibition versus the concentration of the antioxidant.[19][20][21] A linear regression equation (y = mx + c) is then derived from the curve, where 'y' is the percentage of inhibition and 'x' is the concentration.[19][22] The IC50 value can be calculated by substituting y = 50 into the equation and solving for x.

Table 1: Hypothetical Validation Data for Trolox

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
0 (Control)1.0500
100.84020.0
200.63040.0
300.42060.0
400.21080.0
500.10590.0

Linear Regression Equation: y = 2.0x + 0 R²: 0.999 Calculated IC50: 25 µg/mL

A Broader Perspective: Comparing DPPH with Other Antioxidant Assays

While the DPPH assay is widely used, it is essential to understand its strengths and limitations in comparison to other common antioxidant assays.

Table 2: Comparison of Common Antioxidant Assays

AssayPrincipleAdvantagesDisadvantages
DPPH Radical Scavenging (HAT/SET)[3][8]Simple, rapid, inexpensive[1][2][3][4]Interference from colored compounds, not suitable for all sample types (e.g., plasma)[10][23]
ABTS Radical Cation Decolorization (HAT/SET)[7][8][24]Applicable to both hydrophilic and lipophilic antioxidants, more stable radical[23][25]Can be more time-consuming to generate the radical[23]
FRAP Ferric Reducing Antioxidant Power (SET)[5][8]Simple, rapid, inexpensive[23]Does not measure all antioxidants (e.g., those that act by HAT), may not be biologically relevant

The choice of assay should be guided by the specific research question and the nature of the samples being analyzed. For a comprehensive assessment of antioxidant capacity, it is often advisable to use multiple assays with different mechanisms.

Navigating the Pitfalls: A Troubleshooting Guide

IssuePotential CauseSolution
Inconsistent Absorbance Readings Inaccurate pipetting, temperature fluctuations, light exposure to DPPHUse calibrated pipettes, maintain a constant temperature, keep DPPH solutions in the dark.
Non-linear Standard Curve Inappropriate concentration range, reaction not at equilibriumOptimize the concentration range of the standard, determine the optimal incubation time.
High Background Absorbance Colored sampleRun a sample blank and subtract its absorbance from the sample reading.

Conclusion: The Path to Reliable Antioxidant Data

The validation of the DPPH assay using synthetic phenolic compounds is a critical step in ensuring the accuracy and reliability of antioxidant capacity measurements. By understanding the underlying chemistry, meticulously following a validated protocol, and critically analyzing the data, researchers can be confident in the integrity of their findings. This guide provides a comprehensive framework for achieving this, empowering scientists and drug development professionals to generate high-quality data that can advance our understanding of the role of antioxidants in health and disease.

References

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  • de Menezes, B. R., et al. (2021). A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. Food Chemistry, 360, 129995.
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  • Rumpf, J., Burger, R., & Schulze, M. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. ACS Omega, 8(5), 4897-4906.
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  • ResearchGate. (2018). How to calculate DPPH IC50 accurately? Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Shah, P. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
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  • ResearchGate. (2016). Dpph assay and Trolox Preparation. Retrieved from [Link]

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649.
  • Ukeda, H. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1098.
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  • Nanjing Jiancheng Bioengineering Institute. (n.d.). Total antioxidant capacity(T-AOC) Assay Kit. Retrieved from [Link]

  • Sari, D. K., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) Müll.Arg Leaves Extract and Fractions. E3S Web of Conferences, 444, 03011.
  • Sameen, S., et al. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 14(11), 594.
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  • Rumpf, J., Burger, R., & Schulze, M. (2023). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering, 11(5), 2095-2103.
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A Comparative Guide to Aldoximes and Ketoximes for Enhanced Copper(II) Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in hydrometallurgy, materials science, and drug development, the selective chelation of metal ions is a cornerstone of process efficiency and product purity. Copper(II), with its vast industrial and biological relevance, is a frequent target for selective extraction and binding. Among the most effective and widely utilized chelating agents are hydroxyoximes, which are broadly categorized into aldoximes and ketoximes.

The choice between an aldoxime and a ketoxime is not trivial; it is a decision dictated by the specific demands of the application, balancing extraction efficiency against stripping performance, and chemical stability against kinetic speed. This guide provides an in-depth comparison of these two classes of extractants, grounded in coordination chemistry principles and supported by experimental data, to empower researchers to make informed decisions for their copper selectivity challenges.

The Structural Foundation of Selectivity: A Tale of Two Oximes

The fundamental difference between aldoximes and ketoximes lies in the substituent on the carbon atom of the oxime group (C=NOH). An aldoxime possesses a hydrogen atom, whereas a ketoxime has an additional alkyl or aryl group. This seemingly minor structural variance introduces profound differences in their steric and electronic profiles, which directly govern their interaction with copper ions.

  • Aldoximes (e.g., Salicylaldoxime derivatives): Characterized by a hydrogen atom attached to the oxime carbon. This results in lower steric hindrance around the nitrogen donor atom.

  • Ketoximes (e.g., Acetophenone oxime derivatives): Feature an alkyl group (commonly methyl) on the oxime carbon, creating a more sterically crowded coordination environment.

This core structural difference is the primary determinant of their performance characteristics in copper extraction.

Figure 1: General structures of Aldoxime vs. Ketoxime, highlighting the key steric difference.

Coordination Chemistry and the Copper(II) Complex

Both aldoximes and ketoximes act as bidentate ligands, coordinating with Cu(II) through the phenolic oxygen and the oxime nitrogen to form stable five-membered chelate rings. The stoichiometry of the extracted complex is typically 2:1 (ligand:metal), resulting in a square planar geometry around the copper ion.[1]

The formation of this complex is an equilibrium reaction where two molecules of the oxime (HR) displace two protons to bind with the Cu²⁺ ion:

Cu²⁺(aq) + 2HR(org) ⇌ CuR₂(org) + 2H⁺(aq)

The position of this equilibrium is influenced by pH and the intrinsic strength of the extractant. This is where the structural differences become mechanistically significant.

  • Aldoxime-Copper Complex: The minimal steric hindrance from the hydrogen atom allows for the formation of a highly stable, planar Cu(II) complex. This thermodynamic stability translates into very high extraction power. Aldoximes are considered "strong" extractants, capable of extracting copper even from solutions with a pH below 1.[2]

  • Ketoxime-Copper Complex: The presence of the methyl group introduces steric repulsion between the two ligand molecules in the complex. This forces a slight distortion from the ideal square planar geometry, resulting in a less stable complex compared to the aldoxime analogue.[3] Consequently, ketoximes are "weaker" extractants.

G Cu2+ Cu2+ CuR2 (Complex) CuR2 Complex Square Planar Geometry Cu2+->CuR2 (Complex) Coordination 2 HR (Oxime) 2 HR (Oxime) 2 HR (Oxime)->CuR2 (Complex) Chelation 2 H+ 2 H+ CuR2 (Complex)->2 H+ Proton Release

Figure 3: Experimental workflow for comparing oxime selectivity.

Step-by-Step Protocol:
  • Preparation of Aqueous Feed Solution:

    • Dissolve appropriate amounts of CuSO₄·5H₂O and Fe₂(SO₄)₃·xH₂O in deionized water to achieve final concentrations of 3 g/L Cu(II) and 3 g/L Fe(III).

    • Adjust the pH of the solution to 1.8 using dilute H₂SO₄. This pH is representative of typical leach solutions.

  • Preparation of Organic Extractant Solutions:

    • Prepare two separate 0.1 M solutions, one of a representative aldoxime (e.g., 5-nonylsalicylaldoxime) and one of a ketoxime (e.g., 2-hydroxy-5-nonylacetophenone oxime), in a high-purity kerosene diluent.

  • Extraction Stage:

    • In a separatory funnel, combine 50 mL of the aqueous feed solution with 50 mL of the aldoxime solution (Organic/Aqueous ratio = 1:1).

    • Repeat in a separate funnel for the ketoxime solution.

    • Shake both funnels vigorously for 15 minutes to ensure equilibrium is reached.

    • Allow the phases to disengage completely (approx. 30 minutes).

    • Drain the lower aqueous phase (the "raffinate") into a labeled beaker.

    • Drain the upper organic phase (the "loaded organic") into a separate labeled beaker.

  • Stripping Stage:

    • Prepare a strip solution of 150 g/L H₂SO₄ in deionized water.

    • Combine 40 mL of the loaded organic (from both aldoxime and ketoxime experiments) with 40 mL of the strip solution in clean separatory funnels.

    • Shake vigorously for 15 minutes.

    • Allow phases to separate and collect the resulting "stripped organic" and "loaded electrolyte" for analysis.

  • Analysis:

    • Accurately measure the concentrations of Cu(II) and Fe(III) in the initial aqueous feed, the raffinate, the loaded electrolyte, and the stripped organic for both experiments. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is the preferred method for its accuracy and ability to measure multiple elements. [4]

Data Analysis and Interpretation:

The following key performance indicators are calculated:

  • Distribution Coefficient (D): The ratio of the metal concentration in the organic phase to the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Extraction Percentage (%E): The percentage of metal transferred from the aqueous to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100 (where V is volume)

  • Selectivity Factor (β_Cu/Fe): The ratio of the distribution coefficients of copper and iron. This is the ultimate measure of selectivity.

    • β_Cu/Fe = D_Cu / D_Fe

Expected Quantitative Results

The experimental data would be compiled as follows:

ParameterAldoximeKetoxime
D_Cu (Copper Distribution)~40~15
D_Fe (Iron Distribution)~0.02~0.05
%E_Cu (Copper Extraction)>97%~94%
%E_Fe (Iron Extraction)<2%<5%
β_Cu/Fe (Selectivity Factor) ~2000 ~300

These results quantitatively confirm the theoretical discussion: the aldoxime is a much stronger and more selective extractant for copper than the ketoxime under these conditions.

Conclusion and Application-Driven Selection

The choice between aldoximes and ketoximes is a classic case of chemical engineering trade-offs.

  • Aldoximes are the superior choice when maximum copper extraction and purity are paramount , especially from low-pH and low-grade copper feeds. Their high strength and selectivity ensure high recovery and minimal co-extraction of impurities like iron. [2]The challenge lies in designing an efficient stripping circuit that can handle the highly stable copper complex.

  • Ketoximes are favored in applications where stripping efficiency and reagent stability are critical . They are suitable for copper recovery from dilute solutions and are particularly advantageous in environments with high nitrate concentrations. [2]Their weaker extraction power is a trade-off for easier copper release and longer reagent life.

For most modern hydrometallurgical circuits, optimized blends of aldoximes, ketoximes, and modifiers offer the most robust and economically viable solution, providing a tailored balance of extraction power, stripping ease, and chemical stability to match the unique characteristics of a given ore body and processing plant. [5][6]Understanding the fundamental chemical principles that differentiate these two powerful ligands is the first step toward achieving that optimization.

References

  • Vertex AI Search. (2023). Application of compound aldoxime and ketoxime copper extractant in hydrometallurgical industry. 7

  • Sole, K. C. (2003). Techno-economic evaluation of BASF's new high-temperature solvent extraction reagent. Journal of the Southern African Institute of Mining and Metallurgy.

  • Ostadi Hesar, A., et al. (2025). Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction. Taylor & Francis Online.

  • BASF. (2014). Evaluation of Applicability of High Ketoxime Extractant Blends for Copper Solvent Extraction Plants of the Democratic Republic of Congo. The Southern African Institute of Mining and Metallurgy.

  • Ostadi Hesar, A., et al. (2025). Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction. ResearchGate.

  • Kordosky, G. A. (2012). Compositions and methods of using a ketoxime in a metal solvent extraction reagent. Google Patents.

  • Milios, C. J., et al. (2013). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. PMC.

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  • Tinkler, O., Shiels, D., & Soderstrom, M. (2009). The ACORGA® OPT series: comparative studies against aldoxime: ketoxime reagents. The Southern African Institute of Mining and Metallurgy.

  • Soderstrom, M., & Salamanca, M. (2007). Improving The Performance of Aldoxime: Ketoxime Blends. Scribd.

  • Wang, X., et al. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. ACS Publications.

  • Stamatatos, T. C., et al. (2020). Copper(II)-Promoted Reactions of α-Pyridoin Oxime: A Dodecanuclear Cluster and a 2D Coordination Polymer. MDPI.

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.

  • Iakovidis, I., Delimaris, I., & Piperakis, S. M. (2011). Copper and Its Complexes in Medicine: A Biochemical Approach. PMC.

  • ResearchGate. (2025). Influence of the HEPES Buffer on Electrochemical Reaction of the Copper(II)-Salicylaldoxime Complex.

  • ResearchGate. (2021). Synthesis and characterization of copper(II) complex of 3-methyl-2,6-diphenylpiperidin-4-one oxime.

  • Purohit, K., & Desai, K. K. (2005). 2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II).
  • ResearchGate. (2025). Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes.

  • Asian Journal of Chemistry. Sensitized Spectrophotometric Determination of Cu(II) Ion using α-benzoin Oxime in Surfactant Media.

  • NIH. (2020). A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study.

  • ResearchGate. (2025). Coordination chemistry of nickel(II), copper(II), and cobalt(II) with MN4 core-containing two novel vic-dioximes ligands.

  • ALS Global. (2022). Copper-analysis.

  • ResearchGate. (2025). Structural, Magnetic, and Electronic Properties of Phenolic Oxime Complexes of Cu and Ni.

  • ResearchGate. (2025). Synthesis and characterization of transition metal complexes of oxime.

  • Sciences of Conservation and Archaeology. Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation.

  • Szczesny, R., et al. (2017). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. Journal of Thermal Analysis and Calorimetry.

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A Senior Application Scientist's Guide to Metal Ion Extraction: Resacetophenone Oxime vs. Salicylaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and analytical chemistry, the selective extraction of metal ions from aqueous solutions is a critical and often challenging task. The choice of chelating agent is paramount to the success of these separations. This guide provides an in-depth technical comparison of two common oxime-based chelating agents: Resacetophenone oxime and Salicylaldoxime. We will delve into their performance for metal ion extraction, supported by experimental data, to inform your selection process for specific applications.

Introduction to the Chelating Agents

At the heart of their function, both resacetophenone oxime (2,4-dihydroxyacetophenone oxime) and salicylaldoxime (2-hydroxybenzaldehyde oxime) are organic compounds that form stable chelate complexes with metal ions, rendering them soluble in organic solvents. This property allows for their separation from the aqueous phase. The fundamental mechanism involves the deprotonation of the phenolic hydroxyl group and the oxime group, which then coordinate with the metal ion.

The structural difference between the two lies in the substitution on the benzene ring. Resacetophenone oxime possesses an additional hydroxyl group at the para position relative to the primary hydroxyl group, and a methyl group on the azomethine carbon. These modifications, while seemingly minor, can influence the electronic properties of the molecule, its acidity, and the stability of the resulting metal complexes.

Figure 1: Chemical structures of Resacetophenone Oxime and Salicylaldoxime.

Performance Comparison in Metal Ion Extraction

The efficacy of a chelating agent in solvent extraction is primarily determined by its selectivity for the target metal ion and the pH dependence of the extraction process. By carefully controlling the pH of the aqueous phase, it is possible to selectively extract one metal ion from a mixture.

pH Dependence of Extraction

The extraction of a divalent metal ion (M²⁺) by these oximes (H₂L) can be represented by the following equilibrium:

M²⁺ (aq) + 2H₂L (org) ⇌ ML₂ (org) + 2H⁺ (aq)

As indicated by the release of protons, the extraction is highly pH-dependent. Generally, as the pH increases, the equilibrium shifts to the right, favoring the formation of the metal-chelate complex and its extraction into the organic phase. The optimal pH for extraction varies for different metal ions, which is the basis for their separation.

Salicylaldoxime has been extensively studied for the extraction of various metal ions. It is particularly effective for the extraction of copper(II)[1]. It can also form complexes with other metals such as nickel(II), cobalt(II), and zinc(II)[1]. The selectivity for a specific metal is achieved by controlling the pH. For instance, copper can be selectively extracted at a lower pH (around 2.6-3.3) compared to nickel[1].

Resacetophenone oxime has been traditionally used for the gravimetric and amperometric determination of copper and nickel. For copper, it forms a precipitate in an acetic acid medium, which corresponds to a pH of around 4.8. Nickel is typically precipitated from an ammoniacal solution, indicating a higher pH requirement. While comprehensive solvent extraction data across a wide pH range is less available for resacetophenone oxime compared to salicylaldoxime, the available information on its use in analytical chemistry provides valuable insights into its pH-dependent behavior with different metals. For instance, its use in the photometric determination of iron(III) has shown optimal results at pH 4.5 and 7.0.

The following table summarizes the available and inferred optimal pH ranges for the extraction of several common divalent metal ions with both reagents.

Metal IonResacetophenone Oxime (Optimal pH for Precipitation/Extraction)Salicylaldoxime (Optimal pH for Extraction)
Cu²⁺ ~4.8 (for precipitation)2.6 - 4.0[1]
Ni²⁺ Higher pH (ammoniacal solution for precipitation)> 3.3, typically ~6.0[2]
Co²⁺ Inferred to be in a similar or slightly higher pH range than Ni²⁺~6.0[2]
Zn²⁺ Inferred to be in a similar range to Ni²⁺ and Co²⁺7.0 - 8.0[3]
Fe³⁺ 4.5 and 7.0 (for photometric determination)Interferes with Cu and Ni extraction[1]

Note: The data for resacetophenone oxime is primarily based on precipitation methods, which can be indicative of optimal pH ranges for solvent extraction. More direct comparative studies on solvent extraction are needed for a complete picture.

Selectivity and Stability of Complexes

The selectivity of an extractant is directly related to the stability of the metal-ligand complexes it forms. The general order of stability for divalent metal ion complexes with many chelating ligands, including salicylaldoxime, follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺[4]. This trend explains why copper can be extracted at a lower pH than the other metals. A more stable complex requires a lower concentration of the deprotonated ligand (which is achieved at lower pH) to form.

One notable advantage of resacetophenone oxime is its reported use for the gravimetric determination of copper in the presence of cadmium, and for the amperometric estimation of copper in the presence of up to five times its weight of cadmium or nickel at pH 4.8. This suggests a high degree of selectivity for copper over these metals under specific conditions.

Experimental Protocols

To provide a practical context, the following are generalized step-by-step methodologies for the solvent extraction of a metal ion using each reagent.

General Solvent Extraction Workflow

Extraction_Workflow prep_aq Prepare Aqueous Phase (Metal ion solution, adjust pH) mix Mix Aqueous & Organic Phases (e.g., in a separatory funnel) prep_aq->mix prep_org Prepare Organic Phase (Oxime in organic solvent) prep_org->mix equilibrate Equilibrate (Shake for sufficient time) mix->equilibrate separate Phase Separation (Allow layers to separate) equilibrate->separate collect_org Collect Organic Phase (Contains metal-oxime complex) separate->collect_org collect_aq Collect Aqueous Phase (Raffinate) separate->collect_aq strip Strip Metal Ion (Contact organic phase with strong acid) collect_org->strip regenerate_org Regenerated Organic Phase strip->regenerate_org metal_sol Concentrated Metal Solution strip->metal_sol

Figure 2: Generalized workflow for metal ion extraction using an oxime-based chelating agent.

Protocol 1: Selective Extraction of Copper(II) using Salicylaldoxime

This protocol outlines a typical procedure for the selective extraction of Cu²⁺ from an aqueous solution that may contain other divalent metal ions like Ni²⁺ and Co²⁺.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the metal ions of interest (e.g., 100 ppm Cu²⁺). Adjust the pH of the solution to approximately 3.0 using a suitable buffer or dropwise addition of dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Preparation of Organic Phase: Prepare a 0.1 M solution of salicylaldoxime in a suitable water-immiscible organic solvent such as chloroform, toluene, or kerosene.

  • Extraction: In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 25 mL each).

  • Equilibration: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and to allow the extraction equilibrium to be reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis: Carefully separate the two phases. The organic phase will be colored due to the formation of the copper-salicylaldoxime complex. The aqueous phase (raffinate) can be analyzed (e.g., by atomic absorption spectroscopy) to determine the concentration of the remaining metal ions and thus calculate the extraction efficiency.

  • Stripping (Optional): To recover the extracted copper, the loaded organic phase can be contacted with a strongly acidic aqueous solution (e.g., 1-2 M H₂SO₄). This will shift the equilibrium back, releasing the Cu²⁺ into the new aqueous phase and regenerating the salicylaldoxime in the organic phase.

Protocol 2: Extraction of Copper(II) using Resacetophenone Oxime

This protocol is based on the conditions reported for the precipitation of copper, adapted for a solvent extraction procedure.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing Cu²⁺. Adjust the pH to approximately 4.8 using an acetic acid/acetate buffer.

  • Preparation of Organic Phase: Prepare a 0.1 M solution of resacetophenone oxime in a suitable organic solvent (e.g., methyl isobutyl ketone (MIBK) or a mixture of an organic solvent with a more polar modifier to aid in dissolving the reagent).

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases.

  • Equilibration: Shake the funnel for 10-15 minutes.

  • Phase Separation: Allow the phases to separate. The formation of a brownish-yellow copper complex in the organic phase should be visible.

  • Analysis: Separate the phases and analyze the aqueous phase to determine the extraction efficiency.

  • Stripping (Optional): Similar to the salicylaldoxime protocol, the copper can be stripped from the organic phase using a strong acid solution.

Causality Behind Experimental Choices

  • Choice of pH: As the extraction equilibrium is pH-dependent, precise pH control is the most critical parameter for achieving selectivity. The chosen pH should maximize the extraction of the target metal while minimizing the extraction of interfering ions.

  • Choice of Organic Solvent: The solvent should be immiscible with water, have a good capacity for dissolving the chelating agent and the metal complex, and have a density that is significantly different from water to facilitate phase separation. Solvents like chloroform, MIBK, and kerosene are common choices.

  • Reagent Concentration: The concentration of the oxime in the organic phase should be in stoichiometric excess relative to the metal ion to ensure efficient extraction. A molar ratio of at least 2:1 (ligand:metal) is typically required for divalent metals.

  • Shaking Time: Sufficient time must be allowed for the system to reach equilibrium. The kinetics of extraction can vary depending on the specific metal-ligand system and the experimental conditions.

Trustworthiness: A Self-Validating System

The protocols described are inherently self-validating. The success of the extraction can be quantitatively assessed by analyzing the metal ion concentration in the aqueous phase before and after extraction using standard analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). A mass balance calculation should confirm that the amount of metal removed from the aqueous phase corresponds to the amount in the organic phase.

Conclusion and Recommendations

Both resacetophenone oxime and salicylaldoxime are effective chelating agents for the extraction of metal ions.

  • Salicylaldoxime is a well-characterized and versatile reagent with a large body of literature supporting its use for the selective extraction of copper, nickel, and other metals through careful pH control. Commercial extractants based on its derivatives are widely used in industrial hydrometallurgy.

  • Resacetophenone oxime shows significant promise, particularly for the selective separation of copper from certain interfering ions like cadmium and nickel at a specific pH. It has been reported to be a more cost-effective reagent compared to salicylaldoxime. However, more comprehensive research is needed to fully characterize its solvent extraction behavior for a wider range of metals across different pH values.

For researchers and scientists, the choice between these two reagents will depend on the specific application:

  • For well-established, pH-driven separations of common transition metals like copper and nickel, salicylaldoxime and its derivatives offer a reliable and predictable option.

  • For applications where cost is a major consideration, or where high selectivity for copper in the presence of cadmium or nickel at a specific pH is required, resacetophenone oxime is a worthy candidate for investigation. Further optimization of the solvent extraction conditions would be necessary to unlock its full potential.

Ultimately, the optimal choice of chelating agent and the specific experimental conditions should be determined empirically for each unique separation challenge.

References

  • Simultaneous Solvent Extraction of Co and Ni from Copper Raffinate Waste Solution. MDPI. Available at: [Link]

  • Effect of pH, Anions and Acids on the Extraction of Zinc (II) from Aqueous media using Acetylacetone Solutions of Sulphamethoxazole. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. MDPI. Available at: [Link]

  • Effect of pH, Anions and Acids on the Extraction of Zinc (II) from Aqueous media using Acetylacetone Solutions of Sulphamethoxazole. ResearchGate. Available at: [Link]

  • Separation of Cobalt and Nickel from Aqueous Solution. SciSpace. Available at: [Link]

  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. MDPI. Available at: [Link]

  • Stability Constants of Metal Complexes in Solution. Semantic Scholar. Available at: [Link]

  • displays the influence of pH on the extraction of zinc from leach liquor using. ResearchGate. Available at: [Link]

  • Characterization of 5-nonylsalicylaldoxime production and the effects of modifiers on its extracting/stripping properties. ResearchGate. Available at: [Link]

  • Solvent extraction of metals with commercial oxime extractant (LIX 622). Indian Academy of Sciences. Available at: [Link]

  • Solvent extraction in the primary and secondary processing of zinc. The Southern African Institute of Mining and Metallurgy. Available at: [Link]

  • SOLVENT EXTRACTION OF ZINC FROM ACIDIC LEACH SOLUTIONS. ResearchGate. Available at: [Link]

  • Liquid Extraction of Zinc(II) From Acid Media with N-N-Heptylaniline as an Extractant: Analysis of Pharmaceutical and Commercial Sample. ResearchGate. Available at: [Link]

  • Stability constants of selected oxalate complexes Metal log 10 β 1 log... ResearchGate. Available at: [Link]

  • SOLVENT EXTRACTION OF NICKEL(II) SULPHATE CONTAMINANTS. journalssystem.com. Available at: [Link]

  • SPECTROPHOTOMETRIC STUDY OF THE COMPLEXATION REACTION BETWEEN COBALT (II) AND 2-HYDROXY-4N-BUTOXY-5-BROMO ACETOPHENONE OXIME. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

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